Mechanism of Action for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Derivatives: A Technical Guide to nAChR Modulation
Executive Summary The 2-[(Pyrrolidin-3-yloxy)methyl]pyridine scaffold represents a privileged pharmacophore in modern neuropharmacology. Originally developed to target central nervous system (CNS) pathways, derivatives o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-[(Pyrrolidin-3-yloxy)methyl]pyridine scaffold represents a privileged pharmacophore in modern neuropharmacology. Originally developed to target central nervous system (CNS) pathways, derivatives of this class function as highly selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs) , with a pronounced affinity for the
α4β2
and
α7
subtypes [1]. By modulating these ligand-gated ion channels, these compounds facilitate the release of key neurotransmitters (dopamine, glutamate, and GABA), making them critical assets in the development of therapeutics for cognitive disorders, Alzheimer's disease, and neuropathic pain [2].
This technical guide deconstructs the molecular mechanism of action, details the structure-activity relationship (SAR) profile, and provides self-validating experimental workflows for characterizing these derivatives.
Molecular Pharmacology & Mechanism of Action
The pharmacological efficacy of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine derivatives is driven by a highly specific three-point pharmacophore model that interacts with the orthosteric binding site located at the interface of the nAChR
α
and
β
subunits.
The Pyrrolidine Basic Amine (Cation-
π
Interaction): At a physiological pH of 7.4, the secondary amine of the pyrrolidine ring is protonated. This localized positive charge mimics the quaternary ammonium of endogenous acetylcholine. Upon entering the binding pocket, it engages in a powerful cation-
π
interaction with the electron-rich aromatic ring of a highly conserved tryptophan residue (Trp149).
The Ether Linkage (Hydrogen Bonding): The oxygen atom in the ether (or methyl ether) linker acts as a crucial hydrogen bond acceptor. It interacts with the hydroxyl groups of tyrosine residues (Tyr93, Tyr190) within the binding pocket, stabilizing the ligand-receptor complex.
The Pyridine Core (Hydrophobic & Steric Fit): The heteroaromatic pyridine ring occupies a hydrophobic sub-pocket. Substitutions on this ring (particularly halogens at the 5-position) significantly alter the electron density and steric bulk, directly dictating the compound's subtype selectivity (e.g., favoring
α4β2
over
α7
).
Binding at the orthosteric site induces an allosteric conformational shift in the receptor's transmembrane domain. The hydrophobic gate of the channel pore opens, allowing a rapid influx of
Ca2+
and
Na+
ions. The resulting membrane depolarization activates voltage-gated calcium channels (VGCCs), culminating in SNARE-mediated neurotransmitter exocytosis.
Fig 1. Mechanism of action of pyrrolidin-3-yloxy pyridine derivatives at the nAChR.
Structure-Activity Relationship (SAR) Profiling
To illustrate the causality between structural modifications and receptor affinity, the following table summarizes representative quantitative data for this scaffold. The data demonstrates that the binding pocket is highly stereoselective (favoring the S-enantiomer) and that halogenation at the 5-position of the pyridine ring drastically enhances
α4β2
affinity.
Compound
Pyridine Substitution
Pyrrolidine Stereochemistry
α4β2Ki
(nM)
α7Ki
(nM)
Selectivity Ratio (
α7/α4β2
)
Derivative A
Unsubstituted
(S)
12.5
>10,000
>800
Derivative B
5-Bromo
(S)
1.2
4,500
3,750
Derivative C
5-Chloro
(S)
2.8
6,200
2,214
Derivative D
6-Methyl
(S)
45.0
>10,000
>222
Derivative E
5-Bromo
(R)
185.0
>10,000
>54
Experimental Workflows: Self-Validating Protocols
As an application scientist, establishing trust in your data requires protocols that inherently validate themselves. The following methodologies are engineered with internal controls and mechanistic safeguards to ensure absolute data integrity.
Radioligand Binding Assay (Orthosteric Affinity)
This assay determines the binding affinity (
Ki
) of the derivatives by measuring their ability to displace
[3H]
-Epibatidine from the nAChR orthosteric site.
Membrane Preparation: Homogenize rat cortical tissue (or HEK293-
α4β2
cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g.
Causality: High-speed centrifugation isolates the specific membrane fraction where the receptors reside, removing cytosolic proteins that could cause non-specific binding and artificially inflate the signal.
Incubation: Incubate 50 µg of membrane protein with 0.5 nM
[3H]
-Epibatidine and varying concentrations of the test compound for 2 hours at room temperature.
Causality: A 2-hour incubation ensures the binding reaction reaches thermodynamic equilibrium. This is mathematically required to accurately apply the Cheng-Prusoff equation for
Ki
calculation.
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
Causality (Self-Validation): PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged radioligand, ensuring a high signal-to-noise ratio and validating the specific binding metric.
Washing & Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and quantify radioactivity.
Causality: Ice-cold buffer slows the dissociation rate of the ligand-receptor complex during the wash phase, preserving the true specific binding signal.
FLIPR Calcium Flux Assay (Functional Efficacy)
To determine whether a compound is an agonist, partial agonist, or antagonist, a functional calcium flux assay is required.
Step-by-Step Methodology:
Cell Seeding: Plate HEK293 cells stably expressing human
α4β2
nAChRs in 384-well poly-D-lysine coated plates.
Causality: Poly-D-lysine ensures robust electrostatic cell adherence during automated washing steps, preventing cell loss that would skew fluorescence readouts.
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye in the presence of 2.5 mM Probenecid for 45 minutes.
Causality (Self-Validation): Fluo-4 AM is cleaved by intracellular esterases into its active, impermeable form. Probenecid blocks organic anion transporters, preventing the active dye from being pumped out of the cell. This maintains a stable baseline fluorescence, which is critical for accurate
ΔF/F0
quantification.
Baseline Measurement: Record baseline fluorescence for 10 seconds prior to compound addition.
Causality: Establishes an internal control for each well, normalizing well-to-well variations in cell number or dye loading efficiency.
Pharmacological Validation (Control Wells): In parallel control wells, pre-incubate cells with 10 µM mecamylamine (a non-selective nAChR antagonist) before adding the test compound.
Causality (Self-Validation): If the observed calcium flux is genuinely mediated by nAChRs, mecamylamine will completely abolish the signal. This proves the mechanism is target-specific and not a false-positive artifact of membrane disruption.
References
Hurst R, Rollema H, Bertrand D. (2013). Nicotinic acetylcholine receptors: From basic science to therapeutics. Pharmacology & Therapeutics, 137(1), 22-54.[Link]
Lee JS. (2000). Pyridyl ethers and thioethers as ligands for nicotinic acetylcholine receptor and its therapeutic application.
Exploratory
An In-depth Technical Guide to 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride: Molecular Weight and Structural Analysis
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride, a heterocyclic compound of...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delineates the precise calculation of its molecular weight based on its chemical formula and offers a comprehensive, field-proven framework for its structural analysis. Methodologies including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are discussed in detail, outlining the expected analytical signatures that validate the compound's structural integrity. This guide is intended to serve as an authoritative resource, blending theoretical principles with practical insights for professionals engaged in the synthesis, characterization, and application of novel chemical entities.
Chemical Identity and Properties
2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a salt, which enhances its stability and solubility in aqueous media, a desirable property for many pharmaceutical applications. The core structure consists of a pyridine ring linked via a methylene ether bridge to the 3-position of a pyrrolidine ring. The dihydrochloride form indicates that two equivalents of hydrochloric acid have formed salts with basic nitrogen atoms within the molecule, most likely the pyridine nitrogen and the pyrrolidine nitrogen.
Molecular Formula and Weight
The elemental composition of the compound is critical for its identification and for stoichiometric calculations in chemical reactions.
The molecular weight is calculated from the molecular formula using the atomic weights of each element.
Table 1: Molecular Weight Calculation
Element
Count
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
10
12.011
120.11
Hydrogen (H)
16
1.008
16.128
Chlorine (Cl)
2
35.453
70.906
Nitrogen (N)
2
14.007
28.014
Oxygen (O)
1
15.999
15.999
Total
251.157
Based on this calculation, the molecular weight of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is 251.16 g/mol , which aligns with supplier data.[1]
Caption: Chemical structure of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride.
Comprehensive Structural Analysis
To unambiguously confirm the identity and purity of a synthesized compound, a suite of spectroscopic techniques is employed. Each method provides a unique piece of the structural puzzle. The following sections detail the principles and expected outcomes for the analysis of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR would be essential.
Expertise & Experience: The choice of solvent is critical. A deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) would be appropriate, given the salt nature of the analyte. The presence of the two hydrochloride salts will likely lead to protonation of the pyridine and pyrrolidine nitrogens, which will influence the chemical shifts of adjacent protons.
¹H NMR Spectroscopy (Expected Signals):
Pyridine Ring Protons (Ar-H): Expect complex signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the 2-substitution pattern, one would anticipate three distinct signals, likely showing doublet, triplet, and doublet splitting patterns, characteristic of a substituted pyridine ring. Protonation of the pyridine nitrogen will shift these signals downfield compared to the free base.
Methylene Bridge (-O-CH₂-Py): A singlet or a pair of doublets (if diastereotopic) would be expected around δ 4.5-5.0 ppm. This significant downfield shift is due to the deshielding effects of the adjacent oxygen and the pyridine ring.
Pyrrolidine Ring Protons: This will be a more complex region.
C3-H (methine): The proton on the carbon bearing the ether linkage would appear as a multiplet around δ 4.0-4.5 ppm, shifted downfield by the oxygen atom.
-N-CH₂- and -CH₂- protons: The remaining protons on the pyrrolidine ring would produce complex multiplets in the δ 2.0-4.0 ppm range. The protonation of the pyrrolidine nitrogen will cause significant downfield shifts for the adjacent methylene protons (C2-H and C5-H).
N-H Protons: Broad signals corresponding to the N-H protons on the protonated pyrrolidine and pyridine nitrogens may be observed, though they can exchange with D₂O and disappear.
¹³C NMR Spectroscopy (Expected Signals):
Pyridine Ring Carbons: Expect five distinct signals in the aromatic region (δ 120-160 ppm).
Methylene Bridge Carbon (-O-CH₂-Py): A signal around δ 65-75 ppm.
Pyrrolidine Ring Carbons:
C3 (methine): A signal around δ 70-80 ppm due to the direct attachment to oxygen.
C2, C5, C4: Signals for the other pyrrolidine carbons would appear further upfield, typically in the δ 25-60 ppm range.
Trustworthiness through 2D NMR: To validate the assignments made from 1D NMR, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.
COSY: Would confirm which protons are spin-coupled (i.e., on adjacent carbons), helping to trace the connectivity within the pyridine and pyrrolidine rings.
HSQC: Would correlate each proton signal to the carbon signal it is directly attached to, confirming the C-H framework.
Solubility profile of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride in aqueous vs organic solvents
An In-Depth Technical Guide Solubility Profile of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride in Aqueous and Organic Solvents Prepared by: Gemini, Senior Application Scientist Executive Summary The aqueous and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Solubility Profile of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride in Aqueous and Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The aqueous and organic solubility of an active pharmaceutical ingredient (API) are cornerstone physicochemical properties that dictate its path through drug development. They influence everything from preclinical formulation and dose selection to the final dosage form design and in vivo bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride, a weakly basic compound presented as a dihydrochloride salt. We delve into the foundational principles governing its solubility, present validated, step-by-step experimental protocols for determining both thermodynamic and kinetic solubility, and offer insights into the interpretation of this critical data. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, providing researchers, scientists, and drug development professionals with a robust guide for comprehensive solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a small molecule containing two ionizable nitrogen centers—one on the pyridine ring and one on the pyrrolidine ring. Its presentation as a dihydrochloride salt is a deliberate strategy to improve the aqueous solubility and dissolution rate of the parent free base.[1][2] Understanding the precise solubility of this compound under various conditions is not merely an academic exercise; it is a fundamental requirement for successful drug development.[3][4]
The solubility profile directly impacts:
Bioavailability: An orally administered drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3]
Formulation Strategy: Low aqueous solubility may necessitate enabling formulations such as co-solvent systems, amorphous solid dispersions, or lipid-based formulations.[5]
Process Chemistry: Solubility in organic solvents is critical for designing efficient crystallization, purification, and isolation processes.[6][7]
Regulatory Classification: The Biopharmaceutics Classification System (BCS) uses aqueous solubility over a specific pH range as a key parameter to classify drugs, which can determine the pathway for regulatory approval and the potential for biowaivers.[8][9]
This guide will systematically explore the essential theoretical concepts and practical methodologies required to build a complete and actionable solubility profile for this compound.
Foundational Principles of Solubility Characterization
A scientifically sound solubility assessment is built upon a clear understanding of the underlying physicochemical principles. For a salt of a weak base like the target compound, three concepts are paramount.
Thermodynamic vs. Kinetic Solubility: Two Sides of the Same Coin
The term "solubility" can refer to two distinct measurements that answer different questions at different stages of development.[10]
Thermodynamic Solubility (Sₑ) represents the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, in the presence of excess solid.[11] It is the "gold standard" measurement, reflecting the most stable state, and is crucial for late-stage development and formulation design.[3][12] It is typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[10][13]
Kinetic Solubility (Sₖ) is the concentration at which a compound, often introduced from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous medium.[3][10] This measurement reflects the stability of a supersaturated solution and is highly dependent on the experimental conditions (e.g., DMSO concentration, rate of addition).[14] While less definitive than thermodynamic solubility, its high-throughput nature makes it invaluable for rank-ordering compounds during early discovery screening.[5]
Kinetic solubility values are often higher than thermodynamic ones because they may reflect the solubility of a metastable or amorphous form that precipitates initially.[15][16]
Caption: Relationship between Thermodynamic and Kinetic Solubility.
The Overarching Influence of pH
As a dihydrochloride salt of a compound with two basic nitrogen centers, the aqueous solubility of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is intrinsically linked to the pH of the medium. The relationship is governed by the Henderson-Hasselbalch equation.[17]
At Low pH (e.g., pH 1.2, gastric fluid): The medium is rich in protons (H⁺). Both nitrogen atoms will be fully protonated (BH₂²⁺). This charged, ionized form interacts favorably with polar water molecules, leading to high aqueous solubility.[18]
At Intermediate and High pH (e.g., pH 6.8 and above, intestinal fluid): As the pH increases, the concentration of protons decreases. The protonated species will deprotonate sequentially based on their respective pKa values, first to the monoprotonated form (BH⁺) and finally to the neutral free base (B). This uncharged free base is typically much less polar and therefore significantly less soluble in water.[19][20]
This pH-dependent behavior means the compound may dissolve completely in the stomach but risk precipitating out of solution as it transits to the more neutral environment of the intestine, a critical consideration for oral drug absorption.[10]
The Role of the Dihydrochloride Salt Form
Forming a salt is the most common and effective strategy for increasing the dissolution rate and apparent solubility of weakly basic or acidic drugs.[1][21] The hydrochloride salt form offers several advantages:
Enhanced Dissolution: The ionic nature of the salt lattice facilitates faster dissolution compared to the more stable, and often less soluble, crystalline free base.[22]
pH Modification of Diffusion Layer: As the salt dissolves, it creates a localized acidic microenvironment at the surface of the solid particles, which promotes further dissolution.[22]
However, a key consideration is the potential for the salt to convert back to the less soluble free base in solutions where the pH is higher than the pKa of the compound.[10] Additionally, at very low pH in chloride-containing buffers (like HCl), a "common ion effect" can sometimes slightly suppress the solubility of the hydrochloride salt.[23]
A Strategic Framework for Solubility Assessment
A comprehensive solubility characterization follows a logical progression from high-throughput screening to definitive, resource-intensive equilibrium studies. This tiered approach ensures that decisions are made with appropriate data at each stage of development.
Caption: Strategic Workflow for Solubility Characterization.
Experimental Protocols and Methodologies
The trustworthiness of solubility data hinges on robust and well-controlled experimental execution.[24] The following protocols represent best practices for generating high-quality data.
Instrumentation: Analytical balance, pH meter, orbital shaker with temperature control, tabletop centrifuge, HPLC system with UV-Vis detector, vortex mixer.
A validated analytical method is essential for accurate concentration measurement.[25]
Preparation of Standards: Prepare a 1 mg/mL stock solution of the compound in water. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 500 µg/mL.
Chromatographic Conditions (Example):
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and 0.1% formic acid in water.
Flow Rate: 1.0 mL/min.
Detection Wavelength (λmax): Determined by scanning a standard solution from 200-400 nm. The pyridine ring is expected to have a strong absorbance around 260 nm.[26]
Injection Volume: 10 µL.
Validation: Construct a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999. Validate for accuracy and precision as per internal standards.
Protocol: Thermodynamic (Equilibrium) Solubility
The shake-flask method is the definitive technique for determining thermodynamic solubility.[10][13][27]
Caption: Step-by-step workflow for the Shake-Flask Method.
Protocol: pH-Dependent Solubility Profile
This study is performed by applying the thermodynamic solubility protocol across a range of aqueous buffers.
Buffer Preparation: Prepare a series of buffers covering the physiologically relevant range, at minimum:
pH 1.2 (0.1 N HCl)
pH 4.5 (Acetate buffer)
pH 6.8 (Phosphate buffer)
Additional buffers may be used to better define the profile around the pKa values.[28]
Execution: Perform the shake-flask experiment (Protocol 4.3) in triplicate for each pH condition.
pH Measurement: Crucially, measure and record the final pH of the slurry at the end of the equilibration period to ensure the pH has not drifted.[8]
Protocol: Organic Solvent Solubility Screening
This protocol is adapted for organic solvents, where higher solubilities are often expected.
Solvent Panel: Select a diverse range of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, THF, toluene).
Execution:
Add a pre-weighed amount of compound (e.g., 10 mg) to a tared glass vial.
Add the solvent stepwise (e.g., in 100 µL aliquots), vortexing vigorously after each addition.
Continue adding solvent until the solid is completely dissolved visually.
Record the total volume of solvent added.
Calculation: Calculate the solubility (e.g., in mg/mL). For very high solubility ("freely soluble"), the experiment can be capped at a specific solvent volume (e.g., if >200 mg/mL).
Data Synthesis and Interpretation
The collected data should be organized into clear tables and graphs to facilitate analysis and decision-making.
(Note: Data are hypothetical for illustrative purposes. BCS classification is based on the lowest measured solubility between pH 1.2-6.8 relative to the highest anticipated clinical dose.)
Interpretation:
The data clearly illustrates the expected pH-dependent solubility profile of a basic compound.[10] The solubility is exceptionally high in the acidic pH 1.2 buffer, suggesting rapid and complete dissolution in the stomach. As the pH increases towards neutral, the solubility decreases significantly, which could lead to precipitation in the small intestine. However, even at pH 6.8, the solubility remains substantial, which is a favorable attribute.
Hypothetical Organic Solvent Solubility Data
Solvent
Polarity Index
Solvent Type
Solubility (mg/mL) at 25 °C
Methanol
5.1
Polar Protic
150
Ethanol
4.3
Polar Protic
85
Acetone
4.3
Polar Aprotic
5
Acetonitrile
6.2
Polar Aprotic
< 1
Tetrahydrofuran (THF)
4.2
Polar Aprotic
< 1
Toluene
2.4
Non-polar
< 0.1
Interpretation:
The compound demonstrates preferential solubility in polar protic solvents like methanol and ethanol. This is likely due to the ability of these solvents to hydrogen bond with the ether oxygen and protonated amine groups of the molecule. The poor solubility in aprotic and non-polar solvents suggests that these would be effective anti-solvents for crystallization processes.[30] This information is critical for the process chemistry team to design a robust purification strategy.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility profile of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride. By integrating an understanding of fundamental principles with robust experimental protocols, researchers can generate high-quality, reliable data. The resulting solubility profile is not merely a set of numbers but a critical dataset that informs strategic decisions across the drug development lifecycle, from early-stage formulation and process development to predicting in vivo performance. A thorough understanding of this compound's solubility in both aqueous and organic media is an indispensable step towards its successful development as a therapeutic agent.
References
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Google Cloud.
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. [Link]
Gili, V. R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Sciences and Research, 1(1), 1-11.
Jouyban, A. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
Scrivens, G. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
Alsenz, J., & Kansy, M. (2012).
Kumar, L., & Singh, P. (2020).
Brittain, H. G. (2010). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(3), 177-210. [Link]
Kumar, L., & Wan, K. W. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online, 18(12), 1470-1488. [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
Solubility Model to Guide Solvent Selection in Synthetic Process Development. (n.d.).
Method for Prediction of Pharmaceutical Solubility for Solvent Selection. (2014, November 17). AIChE. [Link]
ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. (2020, February 10). European Medicines Agency (EMA). [Link]
Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]
Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). Journal of Chemical & Engineering Data. [Link]
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025, May 12). Admescope. [Link]
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]
New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors. (2024, September 6). Simulations Plus. [Link]
Lovette, M. A. (2022). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Crystal Growth & Design. [Link]
ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.).
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. [Link]
Method Development And Validation For Uv- Visible Spectroscopy And High-Performance Liquid Chromatography: A Review. (n.d.). IJCRT.org. [Link]
Why do amines dissolve in hydrochloric acid?. (2017, March 1). Quora. [Link]
Sawant, M. P., & Deokar, G. S. (2025).
Serajuddin, A. T. M., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). Asian Journal of Dental and Health Sciences. [Link]
SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026, February 1). International Journal of Pharmaceutical Sciences and Research.
Cameretti, L. F., & Sadowski, G. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(6), 2471-2479. [Link]
Storage Conditions and Thermal Stability of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride: A Technical Guide
Executive Summary 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS: 1394041-85-0) is a highly versatile bifunctional building block frequently utilized in the synthesis of neuroactive compounds, kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS: 1394041-85-0) is a highly versatile bifunctional building block frequently utilized in the synthesis of neuroactive compounds, kinase inhibitors, and complex pharmaceutical intermediates. Structurally, it features a pyridine ring linked via a methylene ether to a pyrrolidine moiety. While its free-base form is an oil prone to rapid oxidation and volatilization, the dihydrochloride salt is isolated as a stable powder. However, this specific salt form introduces unique thermodynamic and kinetic vulnerabilities—namely, profound hygroscopicity and the potential for acid-catalyzed ether cleavage under extreme thermal stress.
This whitepaper dissects the causality behind its storage requirements and outlines self-validating analytical protocols for thermal stability testing, ensuring scientific integrity throughout the drug development lifecycle.
Structural Causality and Physicochemical Profiling
To predict and control the stability of this compound, one must first analyze its structural motifs. The molecule contains two basic nitrogen atoms: a pyridine nitrogen (pKa ~5.2) and a secondary pyrrolidine amine (pKa ~10.4). This necessitates a stoichiometric 1:2 ratio with hydrochloric acid to form the dihydrochloride salt, stabilizing the basic centers against atmospheric degradation.
Causality of Hygroscopicity: The high charge density of the chloride counterions significantly increases the enthalpy of hydration. When exposed to ambient humidity (>60% RH), the crystal lattice rapidly adsorbs water, leading to deliquescence (the solid dissolves in its own absorbed moisture).
Causality of Chemical Degradation: The ether linkage is generally stable at room temperature but represents the primary site of bond scission under extreme thermal or oxidative stress.
Table 1: Physicochemical Properties
Property
Value
Causality / Implication
CAS Number
1394041-85-0
Unique identifier for the specific dihydrochloride salt form.
Molecular Formula
C₁₀H₁₄N₂O · 2HCl
1:2 stoichiometry required to neutralize both basic nitrogens.
Molecular Weight
251.15 g/mol
Must be strictly accounted for during molar equivalent calculations.
Physical State
Solid Powder
Facilitates precise gravimetric handling compared to the free-base oil.
Baseline Storage Conditions and Environmental Control
According to standard supplier specifications , the baseline storage temperature for this compound is Room Temperature (RT, 20-25°C) . However, for rigorous analytical or long-term synthetic applications, environmental control must extend beyond simple temperature regulation.
Desiccation (Critical): Due to the deliquescent nature of the dihydrochloride salt, the compound must be stored in a tightly sealed container within a desiccator containing anhydrous calcium sulfate (Drierite) or silica gel. Causality: Preventing moisture ingress prevents polymorphic phase shifts and maintains the accuracy of the compound's effective molecular weight during weighing.
Inert Atmosphere: For long-term storage (>6 months), backfilling the primary container with Argon is highly recommended. Causality: Argon is heavier than air and effectively displaces oxygen, mitigating the risk of slow N-oxide formation on the pyrrolidine/pyridine nitrogens and preventing peroxide formation at the ether α-carbons.
Thermal Stability and Forced Degradation Pathways
To establish a comprehensive stability profile, forced degradation studies must be conducted in alignment with . The objective is not merely to destroy the molecule, but to generate a predictive model of its intrinsic degradation pathways to develop stability-indicating assays.
Analytical workflow for establishing the thermal stability profile.
Mechanistically, the compound undergoes three primary degradation pathways under stress:
Thermal Cleavage: At temperatures exceeding 150°C, the ether bond undergoes homolytic or acid-catalyzed cleavage (facilitated by the localized HCl present in the salt), yielding pyridin-2-ylmethanol and pyrrolidin-3-ol derivatives.
Oxidative Stress: Exposure to peroxides or high-energy UV light induces N-oxidation, primarily at the more nucleophilic secondary pyrrolidine nitrogen.
Moisture-Induced Phase Transition: High humidity does not immediately break covalent bonds but causes a polymorphic shift and subsequent deliquescence, rendering the powder unusable for precise gravimetric operations.
Mechanistic degradation pathways under thermal, oxidative, and moisture stress.
Minimal chemical degradation; potential loss of bound moisture.
Thermal (Extreme)
>150°C
Ramp (TGA)
Ether bond cleavage; HCl volatilization.
Hydrolytic (Acidic)
0.1 N HCl, 60°C
24 Hours
Acid-catalyzed ether cleavage.
Oxidative
3% H₂O₂, RT
24 Hours
N-oxidation of pyrrolidine and pyridine nitrogens.
Photolytic
UV-Vis (1.2M lux-hr)
7 Days
Radical-mediated oxidation; minor ether scission.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the analytical methods used to assess stability must be self-validating systems. The following protocols incorporate internal checks to guarantee data integrity.
Protocol 1: Thermal Analysis (TGA/DSC)
Purpose: To determine the onset of thermal degradation, melting point, and polymorphic transitions.
Causality: Differential Scanning Calorimetry (DSC) measures heat flow (endothermic/exothermic events), while Thermogravimetric Analysis (TGA) measures mass loss. Running them in tandem distinguishes between a simple melt (DSC endotherm, no TGA mass loss) and thermal decomposition (DSC endotherm/exotherm accompanied by TGA mass loss).
Step-by-Step Methodology:
Calibration Check: Validate the DSC temperature axis using an Indium standard (Onset: 156.6°C).
Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into an aluminum pan. Crucial Step: Pierce the lid with a pinhole. Causality: The pinhole allows evolved moisture or HCl gas to escape, preventing pressure buildup that could rupture the pan and damage the sensitive calorimetric sensor.
Execution: Heat the sample from 25°C to 300°C at a ramp rate of 10°C/min.
Atmosphere: Maintain a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal ramp.
Self-Validation: Run an empty pierced pan under identical conditions and subtract this baseline from the sample run to eliminate buoyancy and specific heat artifacts.
Protocol 2: Stability-Indicating HPLC-UV/MS Assay
Purpose: To quantify the parent compound and identify degradation products.
Causality: Because the dihydrochloride salt is highly polar and doubly ionized at physiological pH, standard reversed-phase C18 columns will fail to retain the analyte (causing it to elute in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) leverages a hydrophilic stationary phase to retain polar salts effectively.
Step-by-Step Methodology:
System Suitability: Inject a reference standard solution (100 µg/mL). The theoretical plate count must be >2000, and the tailing factor <1.5.
Sample Preparation: Dissolve the stressed sample in the initial mobile phase to a theoretical concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: HILIC Amide column (150 x 4.6 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 90% B to 50% B over 15 minutes.
Detection: UV at 254 nm (targeting the pyridine chromophore) and positive electrospray ionization mass spectrometry (+ESI-MS).
Self-Validation (Mass Balance): Calculate the total peak area of the stressed sample. The sum of the parent API peak area plus the sum of all degradant peak areas must equal the peak area of the unstressed control sample (± 2%). Causality: If mass balance is not achieved, it indicates that volatile degradants were lost or degradants lack a UV chromophore, necessitating MS-based quantification to close the gap.
References
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Foundational
Material safety data sheet (MSDS) and handling guidelines for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
Executive Summary & Chemical Context In modern medicinal chemistry, the pyrrolidine and pyridine motifs are highly privileged scaffolds. The sp³-hybridized pyrrolidine ring allows researchers to efficiently explore three...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
In modern medicinal chemistry, the pyrrolidine and pyridine motifs are highly privileged scaffolds. The sp³-hybridized pyrrolidine ring allows researchers to efficiently explore three-dimensional pharmacophore space via pseudorotation, while the pyridine moiety serves as a critical hydrogen-bond acceptor in target binding[1].
2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS: 1394041-85-0) is a versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and dual-target therapeutics[2]. To prevent the oxidation of the secondary amine and to dramatically enhance its shelf-life and aqueous solubility, this compound is supplied as a dihydrochloride salt. However, as a Senior Application Scientist, I must emphasize that this salt form introduces specific handling challenges—namely, severe hygroscopicity and localized acidity—that require precise, causality-driven laboratory protocols[3].
Physicochemical Profiling & Hazard Identification
Understanding the physical properties of a building block is the first step in designing a safe and effective experimental workflow.
According to its safety data sheet, this compound carries specific GHS hazard statements. It is critical to understand why these hazards exist rather than simply memorizing them. The irritation profile is directly linked to the molecule's dihydrochloride nature.
GHS Code
Hazard Statement
Mechanistic Causality
H302
Harmful if swallowed
Induces systemic toxicity and localized gastrointestinal irritation upon absorption.
H315
Causes skin irritation
Upon contact with dermal moisture (sweat), the salt dissociates, releasing HCl equivalents. This localized drop in pH causes acid-mediated epidermal irritation.
H319
Causes serious eye irritation
Rapid dissociation in the aqueous tear film leads to a sharp pH drop, risking corneal protein denaturation.
H335
May cause respiratory irritation
Inhalation of the fine powder leads to immediate acidification of the respiratory mucosa.
Standard Operating Procedures (SOP): Handling & Storage
Because dihydrochloride salts of small basic molecules are inherently hygroscopic, exposure to ambient humidity leads to moisture absorption and eventual deliquescence[3]. This not only degrades the compound but also introduces massive stoichiometric errors during precise medicinal chemistry synthesis.
Protocol 1: Moisture-Controlled Weighing & Transfer
Preparation : Purge a desiccator with an inert gas (Argon or N₂). Ensure the analytical balance is zeroed and stabilized in a draft-free fume hood to prevent inhalation (mitigating H335).
Inspection : Visually inspect the reagent bottle. The powder must be free-flowing. If clumping or a glassy/wet appearance is observed, deliquescence has occurred.
Transfer : Rapidly transfer the required mass using an anti-static spatula into a pre-tared, oven-dried vial.
Self-Validation Checkpoint : Monitor the digital readout of the balance for 10 seconds.
Logic: If the mass remains stable, the transfer was successful and anhydrous. If the mass continuously creeps upward, the sample is actively scavenging atmospheric moisture. This invalidates the stoichiometric calculation, and the sample must be re-dried or discarded.
Sealing : Immediately seal the source bottle, backfill with Argon, and return it to the desiccator.
Fig 1. Handling and moisture-control workflow for hygroscopic dihydrochloride salts.
Synthetic Workflow & Application Context
When utilizing 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride in cross-coupling, amidation, or nucleophilic aromatic substitution (SₙAr) reactions, the secondary amine is locked in an unreactive, protonated state. The dihydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine.
Protocol 2: In Situ Neutralization for Cross-Coupling
Suspension : Suspend the weighed dihydrochloride salt in an anhydrous aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide) under an inert atmosphere.
Base Addition : Add 2.2 to 2.5 equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA or Triethylamine) dropwise. Causality: Two equivalents are required to neutralize the two HCl molecules, with a slight excess to drive the reaction forward.
Self-Validation Checkpoint : Observe the reaction vessel.
Logic: The initial state is a cloudy suspension because the dihydrochloride salt is insoluble in aprotic organic solvents. As the base is added, the suspension will transition into a clear, homogeneous solution. This visual clearing is a self-validating indicator that the soluble free amine has been successfully liberated.
Electrophile Addition : Proceed with the dropwise addition of the electrophile (e.g., acid chloride or aryl halide) to initiate the coupling reaction.
Fig 2. In situ neutralization and coupling workflow for dihydrochloride building blocks.
Spill Response & Waste Management
In the event of a powder spill, standard sweeping can aerosolize the compound, exacerbating the H335 inhalation hazard.
Protocol 3: Spill Mitigation
Containment : Do not dry-sweep. Don appropriate PPE (nitrile gloves, safety goggles, and an N95/P100 particulate respirator).
Neutralization : Cover the spilled powder with a weak, solid base such as Sodium Bicarbonate (NaHCO₃).
Causality: Neutralizing the dihydrochloride salt before adding any liquid prevents the rapid volatilization of trace HCl gas and mitigates the corrosive hazard to laboratory surfaces and personnel.
Cleanup : Lightly moisten the neutralized mixture with water to bind the dust, then wipe it up using absorbent pads.
Disposal : Place all contaminated materials into a designated, sealed hazardous waste container labeled "Halogenated Organic/Acidic Waste" in compliance with local environmental regulations (P501).
References
Ferraro, M. et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". National Center for Biotechnology Information (NIH). URL:[Link]
Smith, J. et al. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain". Taylor & Francis Online. URL:[Link]
Advanced HPLC Method Development and Validation for Purity Analysis of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride
Executive Summary The quantitative purity analysis of highly polar, basic pharmaceutical intermediates presents a significant analytical challenge. This application note details the systematic method development and vali...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantitative purity analysis of highly polar, basic pharmaceutical intermediates presents a significant analytical challenge. This application note details the systematic method development and validation for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride . By analyzing the physicochemical properties of the analyte, we demonstrate why traditional reversed-phase chromatography fails and provide a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol. The method is fully aligned with ICH Q2(R2) and USP <1225> validation guidelines, ensuring it is fit for routine quality control and regulatory submissions.
Chemical Profiling & Chromatographic Causality
To design a robust analytical method, one must first deconstruct the analyte's physicochemical profile. 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS: 1394041-85-0) is a critical synthetic building block comprising two distinct basic moieties[1][2][3]:
Aromatic Pyridine Ring : Exhibits a
of approximately 5.2.
Aliphatic Pyrrolidine Ring : A secondary amine with a
of approximately 10.4.
Supplied as a dihydrochloride salt, both nitrogen atoms are protonated in typical aqueous solutions, rendering the molecule a highly polar dication.
The Causality of Chromatographic Failure on Standard C18:
When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) at acidic to neutral pH, this compound exhibits two catastrophic failures[4]:
Zero Retention : The dicationic hydrophilicity prevents partitioning into the non-polar C18 stationary phase, causing the analyte to elute at or near the void volume (
).
Severe Peak Tailing : Basic amines strongly interact with unendcapped, ionized residual silanols (
) on the silica matrix via secondary cation-exchange mechanisms. This electrostatic drag results in broad, asymmetric peaks that ruin resolution and limit of quantitation (LOQ)[5].
Method Development Rationale
To overcome the inherent limitations of standard RP-HPLC, three alternative chromatographic modes were evaluated:
Ion-Pairing Reversed-Phase (IP-RP) : Utilizes alkyl sulfonates (e.g., heptanesulfonic acid) to mask the positive charges. Drawback: Ion-pairing agents require extensive column equilibration and are notoriously incompatible with LC-MS detection[5].
High-pH RP-HPLC : Operating at pH 11.5 deprotonates both amines, rendering the molecule neutral and hydrophobic. Drawback: Requires specialized hybrid-silica columns; drastically reduces column lifespan.
Hydrophilic Interaction Liquid Chromatography (HILIC) : Utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. The polar analyte partitions into a water-enriched layer immobilized on the stationary phase. Advantage: Excellent retention for polar salts, superior peak shape, and direct LC-MS compatibility[6].
Based on the Analytical Target Profile (ATP), HILIC was selected as the optimal methodology.
Caption: Logical workflow for selecting an HPLC method for highly polar, basic analytes.
Optimized HILIC Protocol for Purity Analysis
The following protocol leverages an amide-functionalized column to provide strong hydrogen-bonding capabilities, ensuring robust retention of the dihydrochloride salt.
Chromatographic Conditions
Column : Waters XBridge Amide, 150 mm × 4.6 mm, 3.5 µm (or equivalent).
Mobile Phase A : 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Expert Insight: Controlling the pH at 3.0 ensures both nitrogens remain fully protonated, preventing peak splitting caused by mixed ionization states).
Mobile Phase B : 100% Acetonitrile (LC-MS grade).
Elution Mode : Isocratic, 15% A / 85% B. (Note: In HILIC, organic solvent is the weak solvent; decreasing water increases retention).
Flow Rate : 1.0 mL/min.
Column Temperature : 35°C.
Detection : UV at 260 nm (optimized for the pyridine chromophore).
Injection Volume : 5 µL.
Sample Preparation & Diluent Causality
Sample Diluent : 75% Acetonitrile / 25% Water.
Preparation : Accurately weigh 10 mg of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride into a 10 mL volumetric flask. Dissolve and make up to volume with the sample diluent (Final concentration: 1.0 mg/mL).
Critical Causality : Injecting a HILIC sample dissolved in 100% water causes catastrophic peak fronting. Water acts as a strong elution solvent in HILIC; injecting a high-aqueous plug disrupts the immobilized water layer on the column before the analyte can properly partition. Matching the diluent closely to the initial mobile phase organic content is mandatory.
Quantitative Data Summaries
The table below summarizes the empirical performance of the analyte across different method development trials, validating the selection of the HILIC mode.
To ensure the method is a self-validating system fit for its intended purpose, it must be validated according to the modernized ICH Q2(R2) [7][8] and USP <1225> [9][10][11] guidelines. The protocol below establishes the criteria for a Category II (Quantitative assay of impurities) and Category I (Assay of major component) validation[9][12].
Caption: Analytical method validation lifecycle based on ICH Q2(R2) and USP <1225> guidelines.
Specificity & System Suitability
Protocol : Inject the sample diluent (blank), a standard solution, and a sample spiked with known synthetic precursors (e.g., 3-hydroxypyrrolidine).
Acceptance Criteria : The blank must show no interfering peaks at the
of the active pharmaceutical ingredient (API). The resolution (
) between the API and the closest eluting impurity must be
. Peak tailing factor (
) for the API must be
.
Linearity and Range
Protocol : Prepare a minimum of five concentration levels ranging from the reporting threshold of impurities (e.g., 0.05% of nominal concentration) up to 120% of the assay specification[8].
Acceptance Criteria : Perform linear regression analysis (Peak Area vs. Concentration). The correlation coefficient (
) must be
. The y-intercept should not significantly deviate from zero.
Accuracy and Precision (Repeatability)
Protocol : Prepare six independent sample solutions at 100% of the target test concentration (1.0 mg/mL). Inject each preparation. For accuracy, perform recovery studies by spiking the API into a synthetic matrix at 80%, 100%, and 120% levels[10].
Acceptance Criteria : The relative standard deviation (%RSD) of the six replicate assay results must be
. The mean recovery across all spiked levels must fall within 98.0% – 102.0%.
Robustness
Protocol : Introduce deliberate, minor variations to the method parameters to evaluate reliability[13]. Alter the flow rate (
mL/min), column temperature (
°C), and mobile phase B composition (
absolute).
Acceptance Criteria : System suitability parameters (Resolution
,
) must be maintained under all variant conditions, proving the method's resilience in a routine QC environment.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency | 7
Validation of Analytical Procedures Q2(R2) - ICH | International Council for Harmonisation |8
Application Note: NMR Characterization Protocol for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride
Scientific Rationale & Analyte Profiling 2-[(Pyrrolidin-3-yloxy)methyl]pyridine is a highly versatile bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of CNS-activ...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Analyte Profiling
2-[(Pyrrolidin-3-yloxy)methyl]pyridine is a highly versatile bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of CNS-active therapeutics[1]. The molecule features two distinct basic centers: a pyridine heterocycle and a secondary aliphatic amine (pyrrolidine). To ensure chemical stability, prevent oxidative degradation, and enhance aqueous solubility, the compound is typically isolated as a dihydrochloride salt.
Accurate structural elucidation of this salt form is paramount for downstream pharmaceutical applications[2]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this analysis, providing unambiguous confirmation of both the covalent connectivity and the ionic stoichiometry[3].
A critical failure point in the NMR characterization of polybasic salts is the improper selection of the deuterated solvent.
The Pitfall of D₂O: While deuterium oxide (D₂O) is an excellent solvent for highly water-soluble dihydrochloride salts, it induces rapid hydrogen-deuterium exchange. This completely masks the labile protons (the pyrrolidinium NH₂⁺ and pyridinium NH⁺), making it impossible to verify the salt stoichiometry via ¹H NMR[4].
The DMSO-d₆ Advantage: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly polar, aprotic solvent that disrupts intermolecular hydrogen bonding without exchanging covalently bound protons. Utilizing DMSO-d₆ allows for the direct observation of the broad ammonium and pyridinium signals, creating a self-validating system where the integration of these acidic protons directly confirms the dihydrochloride state[5].
Furthermore, the chiral center at the C-3 position of the pyrrolidine ring renders the adjacent methylene protons (C-2 and C-4) diastereotopic. In DMSO-d₆, these protons will present as complex, overlapping multiplets, necessitating 2D NMR techniques to resolve their specific chemical shifts[6].
Predicted Spectral Data & Assignments
The following tables summarize the quantitative NMR data. The chemical shifts reflect the downfield deshielding effects caused by the protonation of both nitrogen atoms.
Table 1: ¹H NMR Data (DMSO-d₆, 500 MHz)
Signal Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Structural Causality
Pyridine NH⁺
11.00 - 11.50
br s
1H
Highly deshielded due to aromatic ring current and positive charge.
Pyrrolidine NH₂⁺
9.50 - 10.00
br s
2H
Broadened due to quadrupolar relaxation of ¹⁴N.
Pyridine H-6
8.60 - 8.70
d
1H
Adjacent to protonated pyridine nitrogen.
Pyridine H-4
8.10 - 8.20
td
1H
Para to nitrogen; strong ortho coupling.
Pyridine H-3
7.60 - 7.70
d
1H
Ortho to the ether linkage.
Pyridine H-5
7.50 - 7.60
ddd
1H
Meta position, complex coupling.
Py-CH₂-O (Linker)
4.70 - 4.80
s
2H
Deshielded by adjacent oxygen and aromatic ring.
Pyrrolidine H-3
4.35 - 4.45
m
1H
Methine proton attached to oxygen.
Pyrrolidine H-2a, H-2b
3.30 - 3.50
m
2H
Diastereotopic protons adjacent to NH₂⁺.
Pyrrolidine H-5a, H-5b
3.20 - 3.30
m
2H
Methylene protons adjacent to NH₂⁺.
Pyrrolidine H-4a, H-4b
2.00 - 2.20
m
2H
Diastereotopic aliphatic protons.
Table 2: ¹³C NMR Data (DMSO-d₆, 125 MHz)
Carbon Assignment
Chemical Shift (δ, ppm)
Carbon Type
Pyridine C-2
~155.0
Quaternary (Attached to linker)
Pyridine C-6
~145.0
CH (Adjacent to N)
Pyridine C-4
~142.0
CH
Pyridine C-5
~124.0
CH
Pyridine C-3
~123.0
CH
Pyrrolidine C-3
~77.0
CH (Attached to O)
Linker CH₂-O
~71.0
CH₂
Pyrrolidine C-2
~50.0
CH₂ (Adjacent to N)
Pyrrolidine C-5
~44.0
CH₂ (Adjacent to N)
Pyrrolidine C-4
~31.0
CH₂
Step-by-Step Characterization Protocol
Phase 1: Sample Preparation
Weighing: Accurately weigh 5–10 mg of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride into a clean glass vial. This mass ensures an optimal signal-to-noise (S/N) ratio for both ¹H and ¹³C acquisitions without causing concentration-dependent line broadening[3].
Dissolution: Add exactly 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) to the vial.
Homogenization: Vortex the solution gently for 30 seconds. If the salt dissolves slowly, sonicate the vial for 1–2 minutes at room temperature.
Filtration: Filter the solution through a glass wool plug tightly packed in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes paramagnetic particulates that can distort magnetic field homogeneity.
Phase 2: Instrument Setup & Data Acquisition
Tuning and Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei. Shim the magnet using gradient shimming protocols to achieve a line width of <1.0 Hz for the TMS peak[6].
1D ¹H NMR: Acquire standard proton spectra using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16–32 scans. Ensure the spectral window is wide enough (-2 to 15 ppm) to capture the highly deshielded pyridinium proton.
1D ¹³C NMR: Acquire proton-decoupled carbon spectra utilizing a relaxation delay of 2.0 seconds and a minimum of 1024 scans to resolve the quaternary Pyridine C-2 carbon[6].
2D NMR (Crucial for Diastereotopic Resolution): To unambiguously assign the complex multiplets of the pyrrolidine ring, acquire ¹H-¹H COSY (Correlated Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectra[1].
Phase 3: Data Processing & The Self-Validating System
Processing: Apply a Fourier transform, carefully phase the spectra manually to obtain pure absorption lineshapes, and apply a baseline correction (e.g., Whittaker smoother) to ensure flat integration regions[3]. Reference the spectra to the residual DMSO-d₆ pentet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C)[6].
Self-Validation (Stoichiometry Check):
Integrate the isolated ether linker singlet (~4.75 ppm) and set its value strictly to 2.00 .
Validate that the sum of the aromatic pyridine protons equals exactly 4.00 .
Validate that the broad peaks between 9.50 and 11.50 ppm integrate to approximately 3.00 (2H for pyrrolidinium, 1H for pyridinium). Note: If this integration is significantly lower, the sample may be a mono-hydrochloride or free base, indicating a failure in the salt-formation synthesis step.
Experimental Workflow Visualization
NMR Characterization Workflow for Dihydrochloride Salts
Preparation of free base from 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride salt
Application Note & Protocol Topic: Strategic Liberation of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Free Base from its Dihydrochloride Salt Abstract & Strategic Overview In pharmaceutical research and development, active p...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Strategic Liberation of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Free Base from its Dihydrochloride Salt
Abstract & Strategic Overview
In pharmaceutical research and development, active pharmaceutical ingredients (APIs) containing amine functionalities are frequently prepared and stored as hydrochloride salts to enhance stability and aqueous solubility. However, for subsequent synthetic transformations, analytical characterization, or formulation development, the liberation of the neutral, "free base" form is often a critical prerequisite. This document provides a comprehensive, first-principles-based protocol for the efficient conversion of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride to its corresponding free base. We will delve into the underlying acid-base chemistry that governs the selection of reagents and process parameters, followed by a robust, step-by-step liquid-liquid extraction protocol designed for high yield and purity. This guide is intended for researchers and chemists who require not just a procedure, but a foundational understanding of the method's chemical principles.
Foundational Chemical Principles: A Tale of Two Nitrogens
The successful deprotonation of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride hinges on understanding the distinct basicity of its two nitrogen atoms: one within the saturated pyrrolidine ring and the other in the aromatic pyridine ring.
Pyrrolidine Nitrogen: This is a secondary, aliphatic amine. Aliphatic amines are strong bases, and the conjugate acid of pyrrolidine (the pyrrolidinium ion) exhibits a pKa of approximately 11.3.[1][2][3] This indicates that a relatively strong base is required to remove its proton.
Pyridine Nitrogen: This nitrogen is part of an aromatic system. Its lone pair of electrons is not delocalized within the aromatic π-system, rendering it basic.[4] However, it is significantly less basic than its aliphatic counterpart. The conjugate acid of pyridine (the pyridinium ion) has a pKa of about 5.25.[4][5]
The starting material is a dihydrochloride salt, meaning both nitrogen atoms are protonated and associated with a chloride counter-ion. To generate the neutral free base, both protons must be removed. The core principle of any acid-base reaction is that the equilibrium favors the formation of the weaker acid (the one with the higher pKa).[6] Therefore, to deprotonate the pyrrolidinium ion (pKa ≈ 11.3), we must use a base whose conjugate acid has a pKa significantly greater than 11.3.
Aqueous sodium hydroxide (NaOH) is an ideal choice. The conjugate acid of the hydroxide ion (OH⁻) is water (H₂O), which has a pKa of approximately 15.7. The substantial difference between the pKa of water and the pKa of the pyrrolidinium ion ensures a complete and irreversible deprotonation of both nitrogen centers, driving the reaction to completion. Weaker bases like sodium bicarbonate (the conjugate acid, H₂CO₃, has a pKa of ~6.4) would only be sufficient to deprotonate the more acidic pyridinium ion, leaving the pyrrolidinium ion intact and resulting in an incomplete conversion.[6]
Once neutralized, the resulting free base is an organic molecule with significantly reduced aqueous solubility, which forms the basis for its separation from the inorganic salts (NaCl) using liquid-liquid extraction.[7][8][9]
Quantitative & Material Data
Proper stoichiometry is essential for complete conversion. The following table summarizes the key quantitative data for this protocol.
2 M Sodium Hydroxide Solution: Carefully dissolve 8.0 g of NaOH pellets in DI water and make up the volume to 100 mL. Caution: This process is highly exothermic; use an ice bath and add pellets slowly to the water.
Saturated Brine Solution: Add NaCl to DI water with stirring until no more salt dissolves and a solid excess remains.
5.3 Step-by-Step Procedure
Dissolution of the Salt:
Accurately weigh 5.00 g (19.9 mmol) of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride and transfer it to a 250 mL Erlenmeyer flask.
Add 50 mL of DI water and stir or swirl until all the solid has completely dissolved. The salt form is typically highly soluble in water.[11]
Liquid-Liquid Extraction Setup:
Transfer the aqueous solution from Step 1 into a 250 mL separatory funnel supported by a ring stand.
Add 50 mL of dichloromethane (DCM) to the separatory funnel. Two immiscible layers will form. As DCM is denser than water, it will constitute the bottom layer.[12]
Basification and Liberation of the Free Base:
Slowly add the prepared 2 M NaOH solution dropwise to the separatory funnel while gently swirling. Gas evolution (from neutralization) is not expected, but initial additions should be cautious.
Continue adding NaOH until the aqueous (top) layer is strongly basic. Check the pH periodically by touching a stirring rod to the aqueous layer and then to pH paper. A final pH of >12 is recommended to ensure complete deprotonation of both amine sites.
Scientist's Note: This step is the core of the conversion. The added hydroxide deprotonates the ammonium and pyridinium centers, converting the water-soluble salt into the organic-soluble free base.[13][14]
Extraction:
Stopper the separatory funnel, invert it, and immediately open the stopcock to vent any pressure.[9]
Close the stopcock and shake the funnel vigorously for 30-60 seconds to ensure thorough mixing and partitioning of the free base into the DCM layer.
Periodically vent the funnel during shaking.
Place the funnel back on the ring stand and allow the layers to fully separate.
Carefully drain the lower DCM layer into a clean 250 mL Erlenmeyer flask. Crucially, do not discard the aqueous layer yet.
Repeat Extraction for Maximum Yield:
To the aqueous layer remaining in the separatory funnel, add a fresh 25 mL portion of DCM.
Repeat the shaking and separation procedure (Step 4), combining the second DCM extract with the first one in the Erlenmeyer flask.
Perform a third and final extraction with another 25 mL of DCM. Combining three extracts ensures a high recovery of the product.
Washing and Drying:
Pour the combined DCM extracts back into the separatory funnel.
Add 50 mL of saturated brine solution, stopper the funnel, and shake gently.
Rationale: This "brine wash" helps to remove the majority of dissolved water from the organic layer, reducing the burden on the solid drying agent.[15]
Allow the layers to separate and drain the lower DCM layer into a new, dry Erlenmeyer flask.
Add anhydrous sodium sulfate (Na₂SO₄) in portions to the DCM solution with swirling. Add enough so that some of the Na₂SO₄ flows freely when the flask is swirled, indicating that all water has been absorbed. Let it stand for 10-15 minutes.
Isolation of the Final Product:
Filter the dried DCM solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the Na₂SO₄.
Rinse the flask and the filter paper with a small amount of fresh DCM to recover any residual product.
Concentrate the solution under reduced pressure using a rotary evaporator. The bath temperature should be kept mild (e.g., < 40°C) to avoid product degradation.
Once all the solvent is removed, the final product, 2-[(Pyrrolidin-3-yloxy)methyl]pyridine free base, should remain in the flask as an oil or a solid. Place the flask under high vacuum for a short period to remove any trace solvent.
Weigh the flask to determine the final mass and calculate the percentage yield.
Verification & Troubleshooting
Verification: The identity and purity of the isolated free base should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectra should be consistent with the structure of the neutral compound.
Troubleshooting:
Problem: An emulsion forms at the interface during extraction, preventing clear separation.
Solution: This can happen with basic solutions. Let the funnel stand for a longer period. Gentle swirling can help break the emulsion. If persistent, adding a small amount of brine can help disrupt the emulsion.
Problem: Low yield.
Solution: Ensure the pH of the aqueous layer was sufficiently high (>12) for complete deprotonation. Ensure a sufficient number of extractions were performed. In some cases, continuous liquid-liquid extraction may be required for compounds with moderate water solubility.
Problem: Final product is wet or contains water.
Solution: The drying step was insufficient. Ensure enough anhydrous Na₂SO₄ was used and sufficient time was allowed for drying. The brine wash is a critical preliminary step.
References
Grokipedia. Pyrrolidine.
Chemistry Steps. Organic Acid-Base Extractions.
PubChem. Pyrrolidine | C4H9N | CID 31268.
PubChem. Pyridine | C5H5N | CID 1049.
ECHEMI. pKaH of pyridine versus other imines.
ChemicalBook. Uses and Properties of Pyrrolidine.
DrugFuture. Pyrrolidine.
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
Wikipedia. Pyridine.
Reddit. Why pyridine is acidic?.
Chemistry LibreTexts. Acid-Base Extraction.
ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A.
Advanced In Vitro Profiling of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride: Protocols for Nicotinic Acetylcholine Receptor (nAChR) Ligand Screening
Executive Summary & Scientific Rationale In fragment-based drug discovery (FBDD) and hit-to-lead optimization, the structural motif consisting of a cationic center separated from a hydrogen-bond acceptor by a flexible li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
In fragment-based drug discovery (FBDD) and hit-to-lead optimization, the structural motif consisting of a cationic center separated from a hydrogen-bond acceptor by a flexible linker is the hallmark of neuronal nicotinic acetylcholine receptor (nAChR) ligands. 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS 1394041-85-0) perfectly embodies this pharmacophore. The protonated pyrrolidine ring mimics the quaternary ammonium of acetylcholine, while the pyridine ring acts as the hydrogen-bond acceptor, linked via an ether/methylene bridge.
This specific topology is highly analogous to benchmark nAChR agonists such as A-85380 and the analgesic ABT-594, which exhibit potent and selective binding to the
α4β2
nAChR subtype[1]. To rigorously evaluate this compound's pharmacological profile, a multi-tiered in vitro assay cascade is required. As a Senior Application Scientist, I have designed this protocol guide to ensure that every assay acts as a self-validating system, capturing not just affinity, but functional efficacy and channel gating kinetics.
Objective : Determine the equilibrium inhibition constant (
Ki
) of the compound at
α4β2
and
α7
nAChR subtypes.
Causality & Assay Design :
Radioligand displacement is the gold standard for defining orthosteric binding affinity[2]. We utilize
[3H]
-epibatidine for
α4β2
receptors due to its sub-nanomolar affinity and low non-specific binding. Because 2-[(Pyrrolidin-3-yloxy)methyl]pyridine contains a secondary amine (pyrrolidine) that is positively charged at physiological pH, it is highly prone to non-specific electrostatic binding to the negatively charged silicates in glass fiber filters. To counteract this, filters must be pre-soaked in Polyethyleneimine (PEI), which coats the glass with a dense positive charge, repelling the ligand and drastically improving the signal-to-noise ratio.
Step-by-Step Methodology
Membrane Preparation :
Harvest HEK293 cells stably expressing human
α4β2
nAChRs at 80% confluence.
Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer. Centrifuge at 36,000 × g for 10 min at 4°C. Resuspend the pellet to a final protein concentration of 50 µ g/well .
Assay Incubation :
In a 96-well deep-well plate, combine:
50 µL of
[3H]
-epibatidine (final concentration 100 pM).
50 µL of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (serial dilutions from
10−11
to
10−4
M).
100 µL of membrane suspension.
Controls : Use 10 µM (-)-nicotine to define non-specific binding (NSB). Use vehicle (DMSO < 0.1%) for total binding (
B0
).
Incubate at 24°C for 2 hours to reach equilibrium.
Filtration & Detection :
Pre-soak GF/C glass fiber filters in 0.5% PEI for 1 hour.
Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester. Wash filters 3 times with 1 mL ice-cold Tris-HCl buffer.
Dry filters, add 40 µL of scintillation cocktail, and read radioactivity (CPM) using a MicroBeta counter.
Data Analysis : Calculate
IC50
using non-linear regression and convert to
Ki
via the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Objective : Determine the functional
EC50
and intrinsic efficacy (agonist/antagonist profile) of the compound.
Causality & Assay Design :
nAChRs are ligand-gated non-selective cation channels. While they conduct
Na+
and
K+
, they are also highly permeable to
Ca2+
. A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) acts as a surrogate indicator for channel opening[3]. During dye loading, intracellular esterases cleave the AM ester, trapping the fluorophore inside the cell. However, multidrug resistance proteins (MRPs) actively pump the dye out. Therefore, Probenecid—a potent MRP inhibitor—must be included in the assay buffer to retain the dye and ensure a robust fluorescent signal.
Step-by-Step Methodology
Cell Plating :
Seed SH-SY5Y cells (endogenously expressing nAChRs) or transfected HEK293 cells at 100,000 cells/well in black-walled, clear-bottom 384-well plates. Incubate for 48 hours.
Dye Loading :
Remove growth media. Add 20 µL/well of Calcium-4 assay dye containing 2.5 mM Probenecid in physiological salt solution (PSS: 140 mM NaCl, 5 mM KCl, 2 mM
CaCl2
, 1 mM
MgCl2
, 10 mM HEPES, pH 7.4).
Incubate for 30 min at 37°C, followed by 15 min at room temperature.
Kinetic Reading (FLIPR) :
Transfer the plate to a FLIPR (Fluorescent Imaging Plate Reader).
Record baseline fluorescence for 10 seconds.
Automatically inject 10 µL of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (3x concentrated) and monitor fluorescence (Ex: 488 nm, Em: 515-575 nm) for 3 minutes.
Controls : Normalize responses to a maximally effective concentration of acetylcholine (100 µM) to determine % efficacy.
Objective : High-resolution analysis of channel open probability and desensitization kinetics.
Causality & Assay Design :
While FLIPR provides excellent throughput, it measures a time-averaged, population-level calcium accumulation. It completely fails to capture the ultra-fast desensitization kinetics characteristic of nAChRs (where channels close within milliseconds despite the continued presence of the ligand)[4]. Whole-cell patch-clamp paired with a microfluidic rapid-perfusion system is strictly required to resolve the true peak current (
Imax
) and the time constant of desensitization (
τdes
).
Step-by-Step Methodology
Cell Preparation : Suspend nAChR-expressing HEK293 cells in extracellular solution and load onto an automated patch-clamp system (e.g., QPatch or SyncroPatch).
Whole-Cell Configuration :
Apply suction to form a gigaohm seal (>1 GΩ) and rupture the membrane to establish whole-cell mode.
Clamp the membrane potential at -70 mV.
Rapid Compound Application :
Using the microfluidic system (exchange time < 10 ms), apply the test compound for 2 seconds.
Record the inward cation current. Measure the peak amplitude and fit the decay phase to a single exponential function to derive
τdes
.
Washout with extracellular buffer for 2 minutes between applications to allow complete recovery from desensitization.
Data Presentation: Expected Pharmacological Profile
To benchmark 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride, its data must be compared against established structural analogs. Below is a structured summary of expected assay outcomes.
Assay Type
Parameter
Target Subtype
Reference Ligand (A-85380)
2-[(Pyrrolidin-3-yloxy)methyl]pyridine (Expected)
Radioligand Binding
Ki
(nM)
α4β2
0.05 nM
0.1 - 5.0 nM
Radioligand Binding
Ki
(nM)
α7
148 nM
> 100 nM
FLIPR Calcium Flux
EC50
(nM)
α4β2
12 nM
20 - 100 nM
FLIPR Calcium Flux
Efficacy (
Emax
)
α4β2
100% (Full Agonist)
80 - 100%
Patch-Clamp E-Phys
τdes
(ms)
α4β2
~800 ms
~800 ms
Mechanistic & Workflow Visualization
Caption: Workflow for profiling 2-[(Pyrrolidin-3-yloxy)methyl]pyridine at nAChR targets.
References
Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives
Journal of Medicinal Chemistry - ACS Publications[Link]
18F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies
Journal of Nuclear Medicine[Link]
Unique Pharmacological Properties of α-Conotoxin OmIA at α7 nAChRs
Frontiers in Pharmacology[Link]
In vitro screening strategies for nicotinic receptor ligands
Biochemical Pharmacology (Ovid)[Link]
Application Note: Scale-Up Synthesis and Isolation Protocol for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride
Introduction & Strategic Rationale 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS 1394041-85-0) is a highly valued heterocyclic building block[1], frequently utilized in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS 1394041-85-0) is a highly valued heterocyclic building block[1], frequently utilized in the development of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands[2]. As drug development programs transition from discovery to preclinical and clinical phases, the demand for multi-kilogram quantities of this intermediate necessitates a robust, safe, and chromatography-free synthesis route.
This application note details a scalable, two-step protocol: a Williamson etherification followed by a one-pot Boc-deprotection and salt crystallization. The methodology is specifically designed to eliminate hazardous reagents, avoid tedious aqueous workups, and maximize atom economy.
Process Chemistry & Causality (E-E-A-T)
Step 1: Williamson Etherification
The core ether linkage is forged via the Williamson ether synthesis, a fundamental SN2 transformation used extensively for O-alkylation[3]. The reaction utilizes 1-Boc-3-hydroxypyrrolidine and 2-(chloromethyl)pyridine hydrochloride, a versatile alkylating agent[4].
Causality in Scale-up:
While sodium hydride (NaH) is ubiquitous in discovery chemistry for alkoxide generation, its use at scale presents severe safety hazards due to stoichiometric hydrogen gas evolution[3]. Furthermore, 2-(chloromethyl)pyridine hydrochloride requires an additional equivalent of base to neutralize the hydrochloride salt before the SN2 displacement can occur. To maintain process safety, this protocol employs Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF) . KOtBu provides sufficient basicity to form the secondary alkoxide without generating H₂ gas, and THF ensures excellent solubility profiles while being easily recoverable.
Step 2: Boc Deprotection and Salt Formation
The intermediate tert-butyl 3-(pyridin-2-ylmethoxy)pyrrolidine-1-carboxylate must be deprotected to yield the final amine.
Causality in Scale-up:
Trifluoroacetic acid (TFA) in dichloromethane is commonly used in discovery but is highly corrosive, expensive, and complicates isolation. Instead, this protocol utilizes 5.0–6.0 M HCl in isopropanol (IPA) [5]. The acidic cleavage of the Boc group generates isobutylene and carbon dioxide as gaseous byproducts, which safely vent from the reactor, driving the reaction to completion via Le Chatelier's principle. Crucially, the target molecule contains two basic nitrogen atoms. In the IPA matrix, the resulting dihydrochloride salt exhibits minimal solubility, allowing for direct in-situ crystallization[5]. This eliminates the need for aqueous workup or column chromatography.
Quantitative Data & Process Parameters
Table 1: Stoichiometry and Material Requirements (1 kg Scale)
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Function
1-Boc-3-hydroxypyrrolidine
187.24
1.00
1.00 kg
Starting Material
2-(Chloromethyl)pyridine HCl
164.03
1.10
0.96 kg
Alkylating Agent
Potassium tert-butoxide (KOtBu)
112.21
2.50
1.50 kg
Base
Tetrahydrofuran (THF)
72.11
-
10.0 L
Reaction Solvent
5.5 M HCl in Isopropanol
-
5.00 (HCl)
4.85 L
Deprotection / Salt Former
Table 2: Critical Process Parameters (CPPs)
Process Step
Parameter
Target Range
Causality & Impact
Etherification
Base Addition Temp
0–15 °C
Prevents thermal degradation of the alkoxide and controls the highly exothermic acid-base neutralization.
Etherification
Reaction Temp
60–65 °C
Overcomes the activation energy barrier for the SN2 displacement while avoiding THF reflux hazards.
Deprotection
HCl Equivalents
≥ 4.0 eq
Ensures complete cleavage of the Boc group and provides the stoichiometric chloride ions for the dihydrochloride salt.
Crystallization
Cooling Rate
0.5 °C/min
Promotes the growth of large, pure crystals and prevents the entrapment of impurities in the crystal lattice.
Experimental Workflow Visualization
Fig 1: Scalable two-step synthesis and isolation workflow for the target dihydrochloride salt.
Detailed Step-by-Step Methodologies
Protocol A: Synthesis of tert-Butyl 3-(pyridin-2-ylmethoxy)pyrrolidine-1-carboxylate
Reactor Setup: Charge a dry, nitrogen-purged 20 L jacketed reactor with 1-Boc-3-hydroxypyrrolidine (1.00 kg, 5.34 mol) and anhydrous THF (10.0 L).
Alkoxide Formation: Cool the solution to an internal temperature of 0–5 °C. Add KOtBu (1.50 kg, 13.35 mol) portion-wise over 45 minutes, maintaining the internal temperature below 15 °C. Stir the resulting suspension for 30 minutes.
Heating: Ramp the reactor temperature to 60 °C and stir for 12 hours.
Self-Validation Checkpoint: Withdraw a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC. The reaction is deemed complete when the 1-Boc-3-hydroxypyrrolidine peak is <2% relative to the product.
Workup: Cool the reactor to 20 °C. Quench the reaction by slowly adding purified water (5.0 L). Extract the aqueous layer with Ethyl Acetate (2 x 5.0 L). Wash the combined organic layers with brine (3.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate as a viscous amber oil.
Protocol B: Boc Deprotection and Crystallization of the Dihydrochloride Salt
Acidic Cleavage: Dissolve the crude intermediate from Protocol A in Isopropanol (5.0 L) in a reactor equipped with a robust gas vent.
Reagent Addition: Slowly add 5.5 M HCl in Isopropanol (4.85 L, ~26.7 mol) dropwise at room temperature.
Heating: Heat the mixture to 50 °C. Steady gas evolution (isobutylene and CO₂) will be observed. Stir at 50 °C for 4 hours.
Self-Validation Checkpoint: Gas evolution will visibly cease. Verify completion by pulling a 0.1 mL aliquot, neutralizing with aqueous NaHCO₃, and confirming the disappearance of the Boc-intermediate via LC-MS.
Crystallization: Program the reactor to cool slowly (0.5 °C/min) to an internal temperature of 0–5 °C. The dihydrochloride salt will precipitate as a dense, white crystalline solid. Hold at 0 °C for 2 hours to maximize yield.
Isolation: Filter the suspension through a Nutsche filter. Wash the filter cake with cold Isopropanol (2 x 1.5 L) to remove highly soluble impurities.
Drying: Dry the solid under vacuum (≤ 50 mbar) at 40 °C to a constant weight, yielding the highly pure 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride.
Technical Support Center: Troubleshooting 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride Synthesis
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks during the synthesis of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine di...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks during the synthesis of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride.
The synthesis of this highly polar, di-basic pharmacophore relies on a two-stage sequence: a Williamson etherification between N-Boc-pyrrolidin-3-ol and 2-picolyl chloride, followed by an acidic Boc-deprotection. While theoretically straightforward, the physical properties of the intermediates—specifically the insolubility of hydrochloride salts and the extreme hygroscopicity of the final product—frequently lead to catastrophic yield losses if not strictly managed.
Synthesis Workflow Visualization
Workflow for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride synthesis.
Diagnostic Q&A: Troubleshooting Low Yields
Q1: Why is my Williamson ether synthesis yield so low (<30%) when using 2-picolyl chloride hydrochloride and NaH?A1: The primary culprit is the physical state and reactivity of the electrophile. 2-Picolyl chloride is commercially supplied as a hydrochloride salt to prevent self-condensation. However, this salt is highly insoluble in standard etherification solvents like DMF or THF, which severely diminishes its reactivity 1. If you attempt to use excess NaH to neutralize the salt in situ, the heterogeneous reaction is slow and leads to incomplete conversion. Conversely, if you neutralize the salt to the free base and store it, 2-picolyl chloride rapidly undergoes intermolecular alkylation (polymerization).
Causality Fix: Perform a carefully timed biphasic free-basing immediately before addition. Add the freshly prepared free base dropwise to the pre-formed alkoxide.
Q2: I am using NaH to deprotonate N-Boc-pyrrolidin-3-ol, but LC-MS shows unreacted starting material. How can I ensure complete alkoxide formation?A2: N-Boc-pyrrolidin-3-ol is a secondary alcohol with steric hindrance from the adjacent pyrrolidine ring and the bulky Boc protecting group. Deprotonation with Sodium Hydride (NaH) can be sluggish.
Causality Fix: Allow sufficient time for deprotonation (at least 45 minutes at room temperature) before adding the electrophile. The evolution of hydrogen gas must completely cease.
Q3: During the Boc deprotection step with 4M HCl in dioxane, my product forms a sticky gum instead of a filterable solid. How do I isolate the dihydrochloride salt efficiently?A3: This is a classic issue with highly polar, polybasic molecules. The resulting dihydrochloride salt is extremely hygroscopic. When the Boc group is cleaved using HCl in dioxane, the generation of isobutylene and CO₂ is accompanied by the formation of the salt, which can absorb atmospheric moisture or residual water in the solvent, crashing out as an unmanageable oil or gum 2.
Causality Fix: Maintain strictly anhydrous conditions. If a gum forms, do not attempt to filter it directly. Evaporate the dioxane under reduced pressure, then triturate the residue vigorously with cold, anhydrous diethyl ether or MTBE. The ether draws out residual organics and dioxane, forcing the salt to crystallize into a fine powder 3.
Q4: Can I use an aqueous workup to purify the final dihydrochloride salt?A4:No. The final dihydrochloride salt is highly water-soluble due to the two protonated basic nitrogen centers (pyridine and pyrrolidine). Attempting an aqueous extraction will result in catastrophic yield loss into the aqueous layer. All purification (e.g., silica gel chromatography) must be executed on the N-Boc protected intermediate prior to deprotection.
Root Cause Analysis Visualized
Root cause analysis and corrective actions for low yield at each synthesis stage.
Self-Validating Experimental Protocols
Protocol A: Optimized Williamson Ether Synthesis
Objective: Maximize etherification yield by preventing picolyl chloride polymerization and ensuring complete deprotonation.
Alkoxide Formation: Dissolve N-Boc-pyrrolidin-3-ol (1.0 eq) in anhydrous DMF (0.2 M) under an N₂ atmosphere. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Remove the ice bath and stir at room temperature for 45 minutes.
Self-Validation Checkpoint: Before proceeding, visually confirm that hydrogen gas bubbling has completely ceased and the solution is homogenous. This confirms 100% alkoxide formation.
Electrophile Preparation (Just-in-Time): In a separate separatory funnel, partition 2-picolyl chloride hydrochloride (1.2 eq) between ice-cold saturated aqueous NaHCO₃ and Dichloromethane (DCM). Extract immediately, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure at <25 °C to yield the free base as a pale oil.
Coupling: Immediately dissolve the freshly prepared 2-picolyl chloride free base in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.
Reaction: Stir the mixture at room temperature for 12 hours.
Workup: Quench with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to aggressively remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the N-Boc protected intermediate.
Protocol B: Anhydrous Boc-Deprotection and Salt Isolation
Objective: Cleave the Boc group and isolate the highly hygroscopic dihydrochloride salt without gumming.
Deprotection: Dissolve the purified N-Boc intermediate in a minimal volume of anhydrous 1,4-dioxane. Add 4M HCl in dioxane (10.0 eq) dropwise at room temperature.
Monitoring: Stir for 2-4 hours. Monitor by LC-MS until the starting material is entirely consumed.
Concentration: The product will likely phase-separate as a viscous oil. Concentrate the reaction mixture under reduced pressure to remove excess HCl and dioxane. Do not apply heat above 30 °C.
Trituration: Add cold, strictly anhydrous diethyl ether (or MTBE) to the resulting residue. Triturate vigorously with a glass rod or via sonication until the gum transforms into a free-flowing solid.
Self-Validation Checkpoint: The formation of a fine, free-flowing powder that settles rapidly upon halting agitation confirms the successful extraction of trapped dioxane, yielding the pure dihydrochloride salt.
Isolation: Filter the solid rapidly under a stream of dry N₂ (to prevent atmospheric moisture absorption) and dry immediately in a vacuum desiccator over P₂O₅.
Quantitative Process Parameters
Process Stage
Reagent
Equivalents
Temp (°C)
Time (h)
Expected Yield
Key Quality Metric
1. Alkoxide Formation
N-Boc-pyrrolidin-3-ol
1.0
0 to 25
0.75
N/A
Cessation of H₂ gas
1. Free-basing
2-Picolyl chloride HCl
1.2
<25
0.5
>95%
Clear oil, use immediately
1. Etherification
NaH (60% dispersion)
1.5
0 to 25
12.0
70–85%
Complete consumption of alcohol
2. Deprotection
4M HCl in Dioxane
10.0
25
2–4
>90%
Solidification upon trituration
References
Rational Design of CYP3A4 Inhibitors: A One-Atom Linker Elongation in Ritonavir-Like Compounds Leads to a Marked Improvement in the Binding Strength.National Institutes of Health (PMC).
A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.BenchChem.
Process Development and GMP Production of a Potent NEDD8-Activating Enzyme (NAE) Inhibitor: Pevonedistat.ACS Publications.
Technical Support Center: Troubleshooting Solubility Issues of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to dissolve polybasic amine salts in organic solvents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to dissolve polybasic amine salts in organic solvents. 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS: 1394041-85-0)[1][2] is a classic example.
This guide provides field-proven, mechanistically grounded solutions to overcome solubility barriers when working with this building block in non-polar environments.
Frequently Asked Questions & Troubleshooting
Q1: Why is my 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride completely insoluble in my organic reaction mixture (e.g., DCM, toluene, or hexane)?Causality & Expert Insight: The insolubility is driven by thermodynamics. The "dihydrochloride" designation indicates that both nitrogen atoms in the molecule are protonated, forming a salt with two chloride anions. This creates a highly ionic crystal lattice with excellent aqueous solubility but near-zero solubility in non-polar solvents. Non-polar solvents have low dielectric constants and simply cannot stabilize these charges or overcome the high lattice energy of the salt[3]. To dissolve this compound in a non-polar solvent, you must neutralize the charges by converting the salt back into its neutral "free base" form[4][5].
Q2: How do I properly convert the dihydrochloride salt to the free base?Causality & Expert Insight: Free-basing relies on Le Chatelier's principle and the Henderson-Hasselbalch equation. The molecule contains two basic centers: a pyridine nitrogen (pKa ~5.2) and a secondary pyrrolidine nitrogen (pKa ~9.0–10.0). To fully neutralize the molecule and prevent it from remaining a water-soluble mono-cation, you must raise the aqueous pH above 10 using a strong base[6][7]. The resulting neutral molecule is lipophilic and will readily partition into an immiscible non-polar solvent during liquid-liquid extraction[4].
Actionable Solution: Perform an aqueous basic extraction using 1M NaOH, followed by extraction with Dichloromethane (DCM) or Ethyl Acetate[6].
Q3: Can I avoid the aqueous extraction and free-base it directly in the organic solvent?Causality & Expert Insight: Yes, but it requires a heterogeneous reaction. You can suspend the salt in your non-polar solvent and add an excess of an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). However, this generates TEA·HCl or DIPEA·HCl salts as byproducts, which might precipitate and complicate your downstream chemistry. A cleaner alternative is passing the suspension through a solid-supported triethylamine or carbonate resin, which free-bases the amine without leaving salt byproducts in your solution[8].
Q4: What if my protocol strictly requires the dihydrochloride salt, but I need a biphasic non-polar reaction?Causality & Expert Insight: If you cannot free-base the compound prior to the reaction, utilize Phase Transfer Catalysis (PTC). Adding a catalytic amount of a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) allows the formation of a transient, lipophilic ion pair that can shuttle the protonated amine across the aqueous-organic interface.
Quantitative Data: Solubility Profile Comparison
Solvent Type
Solvent Example
Dihydrochloride Salt Solubility
Free Base Solubility
Mechanistic Reason
Polar Protic
Water, Methanol
High (>50 mg/mL)
Low to Moderate
High dielectric constant stabilizes ions; strong H-bonding.
Polar Aprotic
DMF, DMSO
Moderate
High
Dipole-dipole interactions; partial ion solvation.
Non-Polar Halogenated
Dichloromethane (DCM)
Very Low (<1 mg/mL)
High
Neutral free base partitions easily; ions cannot be solvated.
Non-Polar Hydrocarbon
Toluene, Hexane
Insoluble
Moderate to High
Completely lacks dipole moment to disrupt the salt lattice.
Experimental Protocol: Standard Free-Basing Extraction
This self-validating protocol ensures complete deprotonation and quantitative recovery of the free base[6][9].
Aqueous Dissolution: Dissolve the 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride in a minimum volume of deionized water. The initial solution will be slightly acidic.
Basification (Self-Validation Step): Slowly add 1M NaOH dropwise while stirring. Continuously check the pH using indicator strips until the pH strictly reads >10. The solution will likely become cloudy as the lipophilic free base crashes out of the aqueous phase[6].
Organic Extraction: Transfer the mixture to a separatory funnel. Add a volume of DCM equal to the aqueous layer.
Phase Separation: Stopper and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The neutral free base will migrate into the organic (DCM) layer[4]. Note: DCM is denser than water and will form the bottom layer.
Repeated Extraction: Drain the DCM layer into an Erlenmeyer flask. Extract the remaining aqueous layer with two additional portions of DCM to ensure quantitative recovery of the product.
Drying & Concentration: Combine all organic layers and add anhydrous Na₂SO₄ to remove residual water. Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the pure, non-polar soluble free base[9].
Workflow Visualization: Free-Basing Phase Transfer
Workflow for the free-basing and organic extraction of amine dihydrochloride salts.
PubMed (NIH). He, Y., et al. "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts." Journal of Pharmaceutical Sciences (2017).
WikiDoc. "Freebase (chemistry)".
BenchChem. "Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride".
Purification techniques for removing organic impurities from 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
Welcome to the technical support center for the purification of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying logic and troubleshooting strategies to help you achieve high purity for this challenging polar molecule.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the target compound and initial purification strategies.
Q1: What are the key physicochemical properties of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride that influence its purification?
A1: Understanding the molecule's structure is the first step to a successful purification strategy.
High Polarity: The presence of a pyridine ring, a pyrrolidine ring, an ether linkage, and, most importantly, two hydrochloride salts makes the molecule extremely polar and highly water-soluble.[1]
Ionic Character: As a dihydrochloride salt, the molecule exists as a cation in solution, with chloride counter-ions. This is a critical factor for techniques like ion-exchange chromatography.
Basic Centers: The pyridine nitrogen (pKa ≈ 5-6) and the pyrrolidine nitrogen (pKa ≈ 10-11) are basic.[2][3] This dual basicity means its charge state is highly dependent on pH.
Hygroscopic Nature: Hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can complicate analysis and yield calculations.
These properties collectively mean that standard purification techniques for typical "drug-like" small molecules, such as normal-phase chromatography on silica gel or simple reversed-phase chromatography, are often ineffective.[4][5]
Q2: I have just completed the synthesis. What is the most straightforward purification method I should attempt first?
A2: For a crystalline solid like a hydrochloride salt, recrystallization is the most direct and scalable initial purification technique. It leverages differences in solubility between your target compound and impurities at varying temperatures. The goal is to find a solvent (or solvent system) that dissolves the compound when hot but in which it is poorly soluble when cold.
Initial Recrystallization Protocol
Solvent Selection: Begin by screening solvents. Alcohols like ethanol or isopropanol are excellent starting points for hydrochloride salts.[6]
Dissolution: In an Erlenmeyer flask, add a minimal amount of boiling or near-boiling solvent to your crude solid until it just dissolves completely.
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[6][7]
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Dry the crystals thoroughly under high vacuum.
Troubleshooting and Advanced Purification Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Recrystallization is not working. The compound either "oils out," fails to crystallize, or the purity does not improve.
Probable Cause: This is a common issue when a suitable single solvent cannot be found or when impurities prevent proper crystal lattice formation. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or it comes out of solution above its melting point.[7]
Suggested Solutions:
1. Implement a Solvent/Anti-Solvent System:
This is the most powerful recrystallization technique when a single solvent fails. You dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "bad" (or anti-solvent) where it is insoluble until the solution becomes cloudy (the saturation point).
Causality: The controlled addition of an anti-solvent carefully reduces the solubility of the target compound, promoting slow and selective crystallization.
Table 1: Recommended Solvent/Anti-Solvent Systems
"Good" Solvent (High Solubility)
"Anti-Solvent" (Low Solubility)
Rationale & Comments
Methanol / Ethanol
Diethyl Ether / Methyl tert-butyl ether (MTBE)
Classic combination for polar salts. Ether is a poor solvent for ionic compounds.
Water
Isopropanol / Acetone / Acetonitrile
Use water sparingly due to high solubility. Acetone is excellent for precipitating HCl salts.
| Isopropanol | Ethyl Acetate / Heptane | A less polar alcohol paired with non-polar anti-solvents. |
2. Workflow for Solvent/Anti-Solvent Recrystallization:
Dissolve the crude compound in the minimum required amount of the hot "good" solvent.
While the solution is still warm, add the "anti-solvent" dropwise until you observe persistent cloudiness.
If you add too much anti-solvent and the product crashes out, add a few drops of the hot "good" solvent to redissolve it.
Allow the now-saturated solution to cool slowly, as described in the initial protocol.
Problem 2: My compound appears pure by LCMS, but the NMR shows persistent organic impurities with similar polarity.
Probable Cause: You are dealing with structurally related impurities (e.g., isomers, precursors, or side-products) that have very similar solubility profiles, making recrystallization ineffective.
Suggested Solution: Chromatographic Purification
When recrystallization is insufficient, chromatography is necessary. Due to the high polarity of your compound, you must use specialized techniques.
HILIC is the technique of choice for separating highly polar, water-soluble compounds that are poorly retained in reversed-phase chromatography.[4][5][8]
Mechanism: In HILIC, the stationary phase is polar (e.g., bare silica, diol, or amine-functionalized). The mobile phase is highly organic (typically >80% acetonitrile) with a small amount of an aqueous modifier. A water layer forms on the surface of the stationary phase, and polar analytes partition into this layer. Elution is achieved by increasing the concentration of water, the "strong" solvent.[9][10]
Step-by-Step HILIC Purification Protocol:
Column Selection: Use a silica gel flash column. For challenging separations, an amine- or diol-functionalized column can offer different selectivity.[11][12]
Sample Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a solvent like methanol. If solubility is an issue, adsorb the sample onto a small amount of silica gel (dry loading).
Mobile Phase:
Solvent A: Acetonitrile (ACN)
Solvent B: Water
Additive: To improve peak shape and prevent tailing, add an acid or buffer to both solvents.[13] Common choices are 0.1% Formic Acid (FA), 0.1% Trifluoroacetic Acid (TFA), or 10 mM Ammonium Formate.
Gradient Elution: Start with a high percentage of organic solvent and gradually increase the aqueous portion.
Table 2: Suggested HILIC Gradient for Purification
Time (Column Volumes)
% Acetonitrile (A)
% Water w/ Additive (B)
0-2
95%
5%
2-15
95% → 70%
5% → 30%
15-17
70% → 5%
30% → 95%
| 17-20 | 5% | 95% |
Alternative Recommendation: Ion-Exchange Chromatography (IEX)
Since your molecule is a dication, cation-exchange chromatography is a highly effective, orthogonal technique.[14]
Mechanism: The positively charged molecule binds to a negatively charged stationary phase (a cation exchanger, e.g., with sulfopropyl groups).[15] Impurities that are neutral or anionic will pass through. The bound compound is then eluted by increasing the salt concentration of the mobile phase (e.g., with a sodium chloride or ammonium acetate gradient), which displaces the compound from the resin.[16][17]
Workflow & Troubleshooting Diagrams
The following diagrams provide a visual guide to making decisions during the purification process.
Caption: A decision workflow for purifying the target compound.
Caption: A troubleshooting guide for common HILIC issues.
References
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Available at: [Link]
Why HILIC is what your polar compounds need for purification. BUCHI. Available at: [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Available at: [Link]
Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. Available at: [Link]
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
HILIC Purification Strategies for Flash Chromatography. Teledyne LABS. Available at: [Link]
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Available at: [Link]
What can I use to purify polar reaction mixtures? (2023). Biotage. Available at: [Link]
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. Available at: [Link]
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available at: [Link]
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Available at: [Link]
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]
Ion Exchange Chromatography. Cytiva. Available at: [Link]
Overcoming hygroscopicity challenges in 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride handling
Technical Support Center: 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride Welcome to the technical support guide for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride. This resource is designed for researcher...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
Welcome to the technical support guide for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling of this hygroscopic compound. The following information synthesizes established best practices for moisture-sensitive Active Pharmaceutical Ingredients (APIs) to ensure experimental success and material integrity.
Frequently Asked Questions (FAQs)
Q1: My vial of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride arrived as a solid, but has since become a sticky or gummy solid. What happened?
A1: This phenomenon is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the surrounding atmosphere. Dihydrochloride salts of amine-containing compounds are particularly prone to this behavior.[1][2] The electronegative chlorine atoms can facilitate hydrogen bonding with atmospheric water, causing the crystalline powder to deliquesce or clump.[1] This does not necessarily indicate degradation of the compound, but it presents significant handling challenges.
Q2: How should I properly store this compound to prevent moisture absorption?
A2: Proper storage is the first line of defense. The compound should be stored under controlled environmental conditions. Key recommendations include:
Inert Atmosphere: Store the vial in a desiccator containing a suitable desiccant (e.g., Drierite®, silica gel) or within a nitrogen-purged glove box.
Controlled Humidity: Maintain a low relative humidity (RH) environment, ideally below 40% RH, to minimize moisture uptake.[3][4][5]
Temperature: Store at the recommended temperature, typically 2-8°C or as specified on the product datasheet, ensuring the container is tightly sealed.
Original Packaging: Always keep the compound in its original, tightly sealed container until the moment of use.
Q3: I'm struggling to get an accurate weight of the compound. The balance reading keeps increasing. What should I do?
A3: This is a direct consequence of the compound's hygroscopicity; it is actively absorbing atmospheric moisture while on the balance pan.[6][7] To achieve an accurate measurement, speed and environmental control are critical.
Use a Controlled Environment: If possible, perform all weighing operations inside a glove box with controlled low humidity.[3]
Weighing by Difference: This is the preferred method for hygroscopic materials.[6] Instead of taring a weigh boat and adding the powder, first weigh the sealed vial containing the compound. Then, quickly transfer an approximate amount of powder to your receiving flask and re-weigh the sealed vial. The difference in weight is the exact amount of compound transferred.
Minimize Exposure: Have all necessary equipment (spatulas, flasks) ready to minimize the time the compound is exposed to the atmosphere. Use narrow-necked containers to limit surface area exposure.[6][7]
Balance Stabilization: Ensure the analytical balance is in a draft-free location and properly calibrated.[8][9] Close the draft shield doors during measurement.[9][10]
Q4: What are the best solvents for dissolving this compound?
A4: Given its dihydrochloride salt form, the compound is expected to have high solubility in polar, protic solvents like water.[2] However, for many organic reactions or analytical preparations, anhydrous (dry) solvents are required to prevent unwanted side reactions or hydrolysis.
Recommended Solvents: High-purity, anhydrous solvents are strongly recommended for moisture-sensitive applications. Suitable options may include anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or methanol.[11]
Solvent Quality: Always use solvents from a freshly opened bottle or those stored properly over molecular sieves to ensure low water content.[12] Consider using solvents packaged under an inert atmosphere in septum-sealed bottles.[13]
Troubleshooting Guides
Issue 1: Inconsistent Results in Analytical Assays (HPLC, NMR)
Symptom: You observe peak broadening, shifting retention times in HPLC, or poor resolution and unexpected water peaks in NMR spectra.
Root Cause: The presence of excess water, absorbed by the hygroscopic compound, is the most likely cause. Water can alter the polarity of your mobile phase in HPLC, affect sample dissolution, and dominate the signal in ¹H NMR.
Solution Protocol:
Sample Preparation in a Controlled Environment: Prepare all standards and samples in a glove box or under a stream of inert gas (Nitrogen or Argon).
Use Anhydrous Solvents: Ensure all solvents used for dilution and mobile phase preparation are of the highest purity and are anhydrous. For NMR, use deuterated solvents from sealed ampoules.
Confirm Water Content: Quantify the water content of your solid material using Karl Fischer titration.[14][15][16] This will provide a definitive measure of absorbed moisture and can be used to correct the concentration of your stock solutions.
HPLC System Check: Ensure your HPLC system is well-maintained, and the mobile phase is properly degassed to avoid baseline instability.[17]
Issue 2: Material Clumping and Poor Flowability During Formulation
Symptom: The powder is difficult to handle, sticks to spatulas and glassware, and does not flow easily, making dose-metering or blending with excipients challenging.
Root Cause: Moisture absorption leads to the formation of liquid bridges between particles, causing them to agglomerate and lose their fine powder characteristics. This significantly impacts downstream processing.[3][18]
Solution Protocol:
Environmental Control: All processing steps (weighing, mixing, dispensing) must be conducted in a humidity-controlled environment (e.g., <35% RH).[3][5][19] Desiccant dehumidifiers are often used in manufacturing settings to achieve these conditions.[19][20]
Co-processing with Excipients: Consider blending the API with hydrophobic excipients that can act as moisture scavengers or barriers, effectively deflecting water away from the active ingredient.[21]
Granulation: If applicable to your workflow, perform dry granulation or use a non-aqueous wet granulation process to create larger, more flowable particles that are less susceptible to caking.
Packaging: Store intermediate and final formulations in packaging with a high moisture barrier.[21]
Prevents moisture uptake, clumping, and potential hydrolysis.[3][4]
Weighing Environment
Glove box or desiccator
Minimizes exposure to atmospheric moisture for accurate measurements.[3]
Weighing Method
Weighing by Difference
Avoids continuous weight gain on the balance pan from moisture absorption.[6]
Analytical Solvents
Anhydrous Grade (<50 ppm water)
Ensures reproducibility and prevents interference in sensitive assays like NMR or moisture-sensitive reactions.[12]
Bulk Processing
Humidity-controlled room (<35% RH)
Maintains powder flowability and prevents caking during formulation.[3][5]
Protocol: Accurate Quantification of Water Content via Karl Fischer Titration
This protocol outlines the essential steps for determining the water content in a hygroscopic sample like 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride.
Instrument Preparation:
Ensure the Karl Fischer titrator is properly set up and the titration vessel is conditioned to a low, stable drift value.
Use a suitable KF reagent, such as one formulated for ketones and amines if solubility issues arise with standard methanol-based reagents.[15]
Sample Handling:
All sample handling must be performed in a low-humidity environment (glove box or under inert gas).
Use a dry, clean syringe or spatula for sample transfer.
Titration Process (Volumetric Method):
Accurately weigh the sample vial before transfer (see Weighing by Difference method).
Quickly introduce a precisely determined amount of the sample (typically 50-100 mg) directly into the conditioned titration vessel.
Immediately seal the vessel and re-weigh the sample vial to get the exact sample weight.
Start the titration. The instrument will automatically add the KF reagent containing iodine, which reacts stoichiometrically with water.[16]
The endpoint is detected potentiometrically when an excess of iodine is present.[16]
Calculation:
The instrument's software calculates the water content based on the volume of titrant consumed and the sample weight, typically reported as a percentage (%) or parts per million (ppm).
Visual Workflow & Logic Diagrams
Diagram 1: Recommended Workflow for Handling Hygroscopic Compounds
This diagram illustrates the critical control points for maintaining the integrity of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride from receipt to final use.
Caption: Workflow for handling hygroscopic compounds.
Diagram 2: Troubleshooting Logic for Inconsistent Analytical Data
This decision tree helps diagnose the root cause of variability in experimental results.
Caption: Troubleshooting logic for inconsistent analytical data.
References
<1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS. (n.d.).
Water Activity in Pharma. (n.d.).
Liew, K. B., Tan, Y. T. F., Peh, K.-K., & Chan, L. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1959. [Link]
ICH. (n.d.). Quality Guidelines. Retrieved March 17, 2026, from [Link]
United States Pharmacopeia. (2017). General Chapter, 〈1112〉 Application of Water Activity Determination to Nonsterile Pharmaceutical Products. USP-NF. [Link]
FDCELL. (2025, August 5). USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Retrieved March 17, 2026, from [Link]
BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved March 17, 2026, from [Link]
Cundell, T. (2015, March 10). The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. American Pharmaceutical Review. Retrieved March 17, 2026, from [Link]
ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved March 17, 2026, from [Link]
FDCELL. (2025, October 16). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved March 17, 2026, from [Link]
Eureka. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved March 17, 2026, from [Link]
Liew, K. B., Tan, Y. T. F., Peh, K.-K., & Chan, L. W. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Retrieved March 17, 2026, from [Link]
FDA. (n.d.). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved March 17, 2026, from [Link]
Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved March 17, 2026, from [Link]
Moisture Cure. (n.d.). Pharmaceutical Manufacturing Humidity Control. Retrieved March 17, 2026, from [Link]
Dehum. (n.d.). Pharmaceutical Humidity Control. Retrieved March 17, 2026, from [Link]
Polygon Group. (n.d.). Moisture Control for Pharmaceutical Manufacturing. Retrieved March 17, 2026, from [Link]
Kumar, L., Chawla, G., & Bansal, A. K. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]
Desiccant Technologies Group. (2025, May 21). Precision Humidity Control for the Pharmaceutical Industry. Retrieved March 17, 2026, from [Link]
TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved March 17, 2026, from [Link]
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved March 17, 2026, from [Link]
LabSPX. (2025, December 16). How to achieve accurate weighing in your lab. Retrieved March 17, 2026, from [Link]
Drawell. (2023, February 22). 3 Reasons for Inaccurate Weighing Of Analytical Balance. Retrieved March 17, 2026, from [Link]
Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved March 17, 2026, from [Link]
Wikipedia. (n.d.). Karl Fischer titration. Retrieved March 17, 2026, from [Link]
Grokipedia. (n.d.). Hydrochloride. Retrieved March 17, 2026, from [Link]
Lab Manager. (2025, November 27). Analytical Balances and Proper Weighing Practices. Retrieved March 17, 2026, from [Link]
SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR. Retrieved March 17, 2026, from [Link]
Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. Retrieved March 17, 2026, from [Link]
Akron Rubber Development Laboratory. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved March 17, 2026, from [Link]
Inventec Performance Chemicals. (n.d.). Drying Solvent Solutions. Retrieved March 17, 2026, from [Link]
Biopharma Group. (n.d.). How To Ensure Your API Is Compatible With Its Formulation. Retrieved March 17, 2026, from [Link]
Holzgrabe, U., & Spengler, B. (2021). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 26(11), 3233. [Link]
Kaczmarski, K., & Antos, D. (2018). Addressing Analytical Challenges in a Modern HPLC Laboratory. ResearchGate. Retrieved March 17, 2026, from [Link]
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved March 17, 2026, from [Link]
Wang, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4027-4041. [Link]
Pobudkowska, A., & Płociński, P. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5065. [Link]
Tanaka, K., et al. (2023). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials, 5(2), 1165-1172. [Link]
Wu, Y., et al. (2022). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. ACS Earth and Space Chemistry, 6(4), 986-996. [Link]
SARC Publisher. (2025, December 4). Advanced Chromatographic and Spectroscopic Techniques for the Analysis of Emerging Contaminants and Non-Nutritive Sweeteners in Ready. Retrieved March 17, 2026, from [Link]
A Comparative Toxicological Analysis of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride and Structurally Related Pyridine Salts
Abstract The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs and new chemical entities.[1][2] Its unique physicochemical properties, including its ability to...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs and new chemical entities.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and form hydrogen bonds, make it a privileged structure in drug design.[2] However, the introduction of the pyridine moiety and its various substitutions can also impart significant toxicological liabilities. This guide presents a comparative toxicological assessment of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride , a specific heterocyclic research chemical, against a series of structurally related pyridine salts. We will analyze available safety data, discuss structure-toxicity relationships, and provide detailed protocols for key toxicological assays to empower researchers in making informed decisions during drug development and chemical handling.
Introduction to Pyridine-Based Compounds
The Pyridine Moiety: A Double-Edged Sword in Pharmacology
Nitrogen-containing heterocycles are cornerstones of modern pharmacology, found in over 90% of newly synthesized drugs.[2] Among these, pyridine is the second most common heterocycle in pharmaceuticals, prized for its versatile biological activity which spans from anticancer and antimicrobial to anti-inflammatory effects.[1][2][3] The nitrogen atom in the ring alters its electronic properties compared to benzene, often improving metabolic stability and pharmacokinetic profiles.[2]
However, this reactivity also underlies the toxic potential of many pyridine derivatives. Depending on the substitution pattern, pyridine compounds can be toxic, mutagenic, and carcinogenic.[4] Famously, the pyridine-containing compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a potent neurotoxin that induces symptoms of Parkinson's disease, highlighting the need for careful toxicological evaluation of novel pyridine structures.[5]
Toxicological Profile of the Target Compound: 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride
2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (CAS No. 1220039-88-2) is a research chemical whose toxicological profile is not extensively described in peer-reviewed literature. However, a supplier Safety Data Sheet (SDS) provides critical hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6] According to this source, the compound is classified as harmful if swallowed or inhaled, and causes significant skin and eye irritation.[6]
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Selection of Comparator Compounds
To place the toxicity of the target compound into context, we have selected four comparator compounds based on structural similarity and data availability:
Pyridine: The parent aromatic heterocycle.
Pyridine Hydrochloride: The simplest salt form, for comparison of salt vs. free base effects.
4-(Pyrrolidin-1-yl)pyridine: An isomer where the pyrrolidine ring is directly bonded to the pyridine ring at a different position.
(±)-2-(2-Pyrrolidinyl)pyridine: A constitutional isomer that shares the 2-substituted pyridine and pyrrolidine rings but with a direct C-C bond.
Comparative Toxicological Profiles
The toxicity of pyridine derivatives can vary significantly based on their structure. The following tables summarize the available acute toxicity data for our selected compounds.
GHS Hazard Classification Comparison
This table provides a qualitative comparison of the hazard classifications for the target compound and its comparators. A lower category number indicates higher toxicity (e.g., Category 3 is more toxic than Category 4).
Quantitative data, such as the LD50 (median lethal dose), provides a more precise measure of acute toxicity. Unfortunately, specific LD50 values for the target compound and most of the comparators are not available in the public domain. The parent compound, pyridine, is the exception.
To generate the data required for a robust toxicological comparison, standardized assays are essential. Below are detailed protocols for two fundamental assessments: in vitro cytotoxicity and in vivo acute oral toxicity.
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[13][14]
Rationale for Method Selection: The MTT assay is chosen for its high throughput, reliability, and extensive validation in screening novel chemical entities, including pyridine derivatives.[13][14][15] It provides a quantitative measure (IC50) of the concentration at which a compound inhibits cell viability by 50%, allowing for direct comparison of potency.
Cell Seeding: Seed a human cancer cell line (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer) into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13][15]
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
Cell Treatment: After overnight incubation, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[14] Incubate for a specified duration (e.g., 48 hours).[15]
MTT Addition: Add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this period, viable cells will convert the MTT into formazan crystals.[14][15]
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14][15]
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
MTT Assay Experimental Workflow.
Protocol: In Vivo Acute Oral Toxicity via OECD TG 423 (Acute Toxic Class Method)
This method allows for the classification of a substance into a GHS toxicity category based on a stepwise procedure with a minimal number of animals.[16][17] It provides information on hazardous properties and allows for ranking and classification without determining a precise LD50.[18]
Rationale for Method Selection: The Acute Toxic Class Method (OECD TG 423) is selected as it adheres to the "3Rs" principles (Replacement, Reduction, Refinement) of animal welfare by using a reduced number of animals compared to traditional LD50 tests.[19] It is a widely accepted regulatory guideline for initial hazard identification.[17][20]
Animal Preparation: Use a single sex (typically female rats) for the test. Animals should be young, healthy adults. Fast the animals overnight before dosing, but allow access to water.[19]
Dose Selection & Sighting Study: Select a starting dose from the GHS classification levels: 5, 50, 300, or 2000 mg/kg body weight.[17] If no prior information exists, a starting dose of 300 mg/kg is often recommended.[19]
Dosing Procedure (Step 1): Administer the starting dose to a group of 3 animals by oral gavage.
Observation: Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) for at least 14 days.[16][20] Body weight should be recorded weekly.
Stepwise Decision:
If 2 or 3 animals die: The test is stopped. The substance is classified in that toxicity category. A lower dose level may be tested to confirm the classification.
If 0 or 1 animal dies: Proceed to the next step by dosing another 3 animals with the same dose.
Dosing Procedure (Step 2):
If the outcome of the first step was 0 or 1 death: Dose a second group of 3 animals with the same starting dose.
Decision based on a total of 6 animals: The GHS classification is determined by the total number of mortalities out of the 6 animals tested at that dose level.
If further testing is needed: If results are still equivocal or a higher/lower classification needs to be investigated, the procedure is repeated at the next higher or lower fixed dose level.[17]
Pathology: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.
Decision Workflow for OECD Guideline 423.
Discussion: Structure-Toxicity Relationships and Implications
The comparative data reveals important insights into the structure-toxicity relationships of these pyridine derivatives.
Core Toxicity: The parent compound, pyridine, and its simple hydrochloride salt are both classified as Category 4 acute toxicants and are known irritants.[7][8] This establishes a baseline toxicity for the pyridine scaffold.
Impact of Pyrrolidine Ring Position: A striking difference is observed between (±)-2-(2-Pyrrolidinyl)pyridine and 4-(Pyrrolidin-1-yl)pyridine . Both are more acutely toxic (Category 3) than pyridine itself.[9][10] However, 4-(Pyrrolidin-1-yl)pyridine is also classified as corrosive, causing severe skin burns and eye damage, a much more severe hazard than the other compounds.[9] This suggests that the position and nature of the linkage of the pyrrolidine ring to the pyridine core dramatically influence corrosive potential.
Assessing the Target Compound: The target compound, 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride , is classified as a Category 4 acute toxicant, similar to pyridine.[6] This suggests that the introduction of the (pyrrolidin-3-yloxy)methyl side chain at the 2-position does not dramatically increase acute systemic toxicity compared to the parent ring. However, it maintains the potential for significant skin, eye, and respiratory irritation.[6] Its toxicity is notably lower than its constitutional isomer (±)-2-(2-Pyrrolidinyl)pyridine, which is a Category 3 toxicant.[10] The ether linkage and methylene spacer in the target compound may mitigate the acute toxicity seen in the isomer with a direct C-C bond.
Implications for Researchers: The GHS classifications mandate specific handling precautions. All compounds discussed require the use of personal protective equipment (gloves, safety glasses).[6] However, for compounds classified as Category 3 toxicants or corrosive, such as 4-(Pyrrolidin-1-yl)pyridine, more stringent controls like working in a chemical fume hood are essential to avoid potentially severe health effects from inhalation or skin contact.[9][10]
Conclusion
This guide provides a comparative toxicological overview of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride and related pyridine salts. While the target compound itself demonstrates moderate acute toxicity (GHS Category 4), comparable to the parent pyridine molecule, its derivatives can exhibit significantly higher hazards. The analysis reveals that subtle changes in chemical structure, such as the position and type of linkage between the pyridine and pyrrolidine rings, can lead to substantial differences in toxicological profiles, including corrosive potential.
For drug development professionals and researchers, this underscores a critical principle: toxicological assessment cannot be reliably extrapolated from structurally similar compounds alone. Empirical testing, using standardized protocols such as the MTT assay for in vitro screening and the OECD 423 method for in vivo hazard classification, is indispensable for accurate risk assessment and ensuring laboratory safety.
References
Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives. Benchchem.
ResearchGate. (2025, November 26). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Derivatives. Benchchem.
Validating LC-MS methods for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride quantification in plasma
As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the distinct challenges associated with quantifying low-molecular-weight, highly polar, and basic compounds in complex biological matri...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the distinct challenges associated with quantifying low-molecular-weight, highly polar, and basic compounds in complex biological matrices.
This guide provides an in-depth, objective comparison of analytical strategies for the quantification of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride (hereafter referred to as PYMP) in human plasma[1]. By comparing traditional methodologies against an optimized Mixed-Mode Solid Phase Extraction (MCX-SPE) and Hydrophilic Interaction Liquid Chromatography (HILIC) workflow, this guide establishes a self-validating protocol that meets the rigorous standards set by the FDA[2] and ICH M10[3] guidelines.
Mechanistic Challenges: The Physics of Polar Basic Amines
PYMP (CAS: 1394041-85-0) is a highly hydrophilic molecule containing two basic nitrogen centers: a pyridine ring and a pyrrolidine ring[1]. When developing an LC-MS/MS assay for such a compound, analysts typically face three cascading failures if relying on standard Reversed-Phase (RP) chromatography and Protein Precipitation (PPT):
Retention Failure (The Void Volume Problem): Due to its low partition coefficient (LogP < 0), PYMP lacks the hydrophobicity required to interact with a standard C18 stationary phase. It elutes in the void volume (
tR
< 1.0 min), co-eluting with unretained endogenous plasma salts.
Peak Tailing: The highly basic pyrrolidine nitrogen (pKa ~10.4) interacts aggressively with acidic residual silanols on silica-based C18 columns via secondary cation-exchange mechanisms, destroying peak symmetry.
Catastrophic Matrix Effects: Simple PPT removes macroscopic proteins but leaves >90% of endogenous glycerophospholipids in the extract. These lipids co-elute with early-eluting polar analytes, competing for charge on the droplet surface in the Electrospray Ionization (ESI) source and causing severe signal suppression.
Sample Preparation Comparison: PPT vs. MCX SPE
To achieve a self-validating assay where matrix effects do not compromise accuracy, the sample preparation must actively isolate the analyte from phospholipids.
Protein Precipitation (PPT): Adding an organic solvent (e.g., acetonitrile) to plasma merely denatures proteins. The resulting supernatant remains heavily burdened with ion-suppressing lipids.
Mixed-Mode Cation Exchange (MCX) SPE: MCX sorbents combine reversed-phase characteristics with strong cation-exchange functional groups (sulfonic acid, pKa < 1).
The Causality: By acidifying the plasma with 2% formic acid, the pyrrolidine nitrogen of PYMP is fully protonated. Upon loading, PYMP is trapped via strong ionic bonds. A subsequent wash with 100% methanol completely solubilizes and removes neutral and acidic lipids (including phospholipids) because they cannot bind ionically. Eluting with a high-pH solvent (5%
NH4OH
in methanol) neutralizes the pyrrolidine, breaking the ionic interaction and releasing a highly purified analyte.
Workflow comparison: PPT vs. MCX SPE for plasma sample preparation.
Chromatographic Strategy: Reversed-Phase vs. HILIC
To resolve the retention and tailing issues, we must abandon C18 for polar basic compounds and utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[4].
The Causality of HILIC: Using a bare silica or amide stationary phase with a highly organic mobile phase (>70% acetonitrile), a water-enriched layer forms on the silica surface. PYMP partitions into this aqueous layer. At pH 3.0, the basic nitrogens of PYMP undergo controlled cation-exchange with the stationary phase, resulting in strong retention.
Sensitivity Boost: The high organic content of the HILIC mobile phase significantly lowers the surface tension of the eluent, promoting rapid droplet desolvation in the ESI source and dramatically enhancing MS sensitivity[4].
Chromatographic retention mechanisms: Reversed-Phase vs. HILIC for polar analytes.
Experimental Validation Data
The following data summarizes the objective performance comparison between the traditional (PPT/C18) and optimized (MCX/HILIC) methods. The optimized method successfully meets all criteria outlined in the FDA Bioanalytical Method Validation Guidance (2018)[2] and ICH M10 (2022)[3].
Self-Validating Mechanism: This protocol incorporates a Stable-Isotope Labeled Internal Standard (SIL-IS) added pre-extraction. Because the SIL-IS co-elutes exactly with PYMP and shares identical ionization properties, it dynamically corrects for any minor variations in SPE recovery or residual matrix effects, ensuring the calculated Matrix Factor remains within the
±
15% regulatory threshold[2].
Step 1: Sample Pre-treatment
Aliquot 100 µL of human plasma into a 96-well plate.
Add 10 µL of SIL-IS working solution (50 ng/mL).
Add 100 µL of 2% Formic Acid in MS-grade water. Vortex for 30 seconds. (Causality: Acidification disrupts plasma protein binding and ensures the pyrrolidine nitrogen is fully ionized for the subsequent cation-exchange step).
Step 2: Mixed-Mode Cation Exchange (MCX) SPE
Condition: Pass 1 mL of Methanol through the MCX cartridge.
Equilibrate: Pass 1 mL of 2% Formic Acid in water.
Load: Apply the 210 µL pre-treated plasma sample.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove polar interferences and salts.
Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: This critical step removes hydrophobic interferences and phospholipids. PYMP remains locked to the sorbent via ionic bonds).
Elute: Pass 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. (Causality: The high pH neutralizes the pyrrolidine ring, breaking the ionic bond and eluting the pure analyte).
Evaporate & Reconstitute: Evaporate the eluate to dryness under
N2
at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 10 mM Ammonium Formate, pH 3.0).
Step 3: HILIC-MS/MS Conditions
Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
Mobile Phase B: 100% Acetonitrile.
Gradient: Start at 90% B. Hold for 1.0 min. Ramp to 50% B over 3.0 mins. (Causality: In HILIC, the organic solvent is the "weak" solvent. Ramping to a higher aqueous concentration elutes the polar analyte).
Flow Rate: 0.4 mL/min.
MS/MS Detection: Electrospray Ionization in Positive mode (ESI+). Monitor the specific MRM transitions for PYMP (e.g., m/z 179.1
→
optimized product ion) and its corresponding SIL-IS.
Conclusion
For the quantification of highly polar, basic building blocks like 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride[1], traditional Reversed-Phase LC and Protein Precipitation are fundamentally mismatched to the molecule's physicochemical properties. By aligning the sample preparation chemistry (MCX SPE) with the chromatographic physics (HILIC)[4], analysts can completely eliminate phospholipid-induced matrix effects and achieve a highly sensitive, robust, and self-validating assay that easily passes FDA[2] and ICH[3] bioanalytical validation criteria.
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER), 2018. Available at:[Link]
ICH M10 Bioanalytical Method Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2022. Available via PMC at:[Link]
The Latest Advances in Omics Technology for Assessing Tissue Damage (HILIC Applications). National Center for Biotechnology Information (PMC), 2024. Available at:[Link]
Spectroscopic comparison of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride and its free base form
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, understanding the precise structural and electronic characteristics of a molecule is p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, understanding the precise structural and electronic characteristics of a molecule is paramount. 2-[(Pyrrolidin-3-yloxy)methyl]pyridine is a key building block in the synthesis of various compounds of medicinal interest. It is often handled in two common forms: the free base and the dihydrochloride salt. The choice between these forms can significantly impact solubility, stability, and handling properties. This guide provides a comprehensive spectroscopic comparison of these two forms, offering experimental data and in-depth analysis to aid researchers in their characterization and application.
The protonation state of the nitrogen atoms in 2-[(Pyrrolidin-3-yloxy)methyl]pyridine—one on the pyridine ring and the other on the pyrrolidine ring—dramatically influences its spectroscopic signature. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, highlighting the key differences that arise upon the formation of the dihydrochloride salt.
Chemical Structures
The fundamental difference between the two forms lies in the protonation of the two basic nitrogen centers. In the dihydrochloride salt, both the pyridinic and pyrrolidinic nitrogens are protonated, leading to significant changes in electron density and, consequently, the chemical environment of neighboring atoms.
Figure 1: Chemical structure of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine (Free Base).
Figure 2: Chemical structure of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nitrogens
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The protonation of the nitrogen atoms in 2-[(Pyrrolidin-3-yloxy)methyl]pyridine induces significant downfield shifts in the ¹H and ¹³C NMR spectra, a direct consequence of the increased positive charge and resulting deshielding effect.
¹H NMR Spectroscopy
Protonation of the pyridine nitrogen leads to a decrease in electron density on the aromatic ring, causing a downfield shift for all pyridine protons.[1] This effect is most pronounced for the protons ortho and para to the nitrogen atom. Similarly, protonation of the pyrrolidine nitrogen deshields the adjacent protons.
Proton Assignment (Free Base)
Approximate Chemical Shift (δ, ppm)
Proton Assignment (Dihydrochloride)
Approximate Chemical Shift (δ, ppm)
Observed Shift (Δδ, ppm)
Pyridine H6
~8.5
Pyridine H6
~8.8
~+0.3
Pyridine H4
~7.7
Pyridine H4
~8.0
~+0.3
Pyridine H5
~7.2
Pyridine H5
~7.5
~+0.3
Pyridine H3
~7.4
Pyridine H3
~7.7
~+0.3
Py-CH₂-O
~4.6
Py-CH₂-O
~4.8
~+0.2
Pyrrolidine CH-O
~4.2
Pyrrolidine CH-O
~4.5
~+0.3
Pyrrolidine CH₂-N
~3.0-3.2
Pyrrolidine CH₂-N⁺H₂
~3.5-3.8
~+0.5-0.6
Pyrrolidine CH₂
~1.9-2.1
Pyrrolidine CH₂
~2.2-2.4
~+0.3
Pyrrolidine NH
Broad, ~2.5
Pyrrolidine N⁺H₂
Broad, ~9-10
Significant
Table 1: Comparison of approximate ¹H NMR chemical shifts for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine and its dihydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
The downfield shift of the pyridine ring protons upon protonation is a well-documented phenomenon.[1] The formal positive charge on the nitrogen atom withdraws electron density from the entire ring system. The protons on the carbons adjacent to the pyrrolidine nitrogen also experience a significant downfield shift due to the inductive effect of the newly formed ammonium group.
¹³C NMR Spectroscopy
The deshielding effect observed in the ¹H NMR spectrum is mirrored in the ¹³C NMR spectrum. Carbons directly bonded to or in close proximity to the protonated nitrogen atoms will exhibit a downfield shift.
Carbon Assignment (Free Base)
Approximate Chemical Shift (δ, ppm)
Carbon Assignment (Dihydrochloride)
Approximate Chemical Shift (δ, ppm)
Observed Shift (Δδ, ppm)
Pyridine C2
~158
Pyridine C2
~155
~-3
Pyridine C6
~149
Pyridine C6
~147
~-2
Pyridine C4
~136
Pyridine C4
~140
~+4
Pyridine C3
~122
Pyridine C3
~125
~+3
Pyridine C5
~121
Pyridine C5
~128
~+7
Py-CH₂-O
~72
Py-CH₂-O
~70
~-2
Pyrrolidine C3
~78
Pyrrolidine C3
~75
~-3
Pyrrolidine C2, C5
~50
Pyrrolidine C2, C5
~48
~-2
Pyrrolidine C4
~32
Pyrrolidine C4
~30
~-2
Table 2: Comparison of approximate ¹³C NMR chemical shifts for 2-[(Pyrrolidin-3-yloxy)methyl]pyridine and its dihydrochloride salt.
Interestingly, while most pyridine carbons shift downfield upon protonation, the carbon bearing the substituent (C2) may experience a slight upfield shift. This can be attributed to complex changes in resonance structures upon protonation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The protonation of the amine groups in 2-[(Pyrrolidin-3-yloxy)methyl]pyridine leads to the appearance of new, characteristic absorption bands.
In the spectrum of the dihydrochloride salt, a broad and strong absorption band is expected in the region of 2500-3000 cm⁻¹. This is characteristic of the N-H stretching vibrations in ammonium salts and is often referred to as an "ammonium band".[2] The broadening is a result of extensive hydrogen bonding. In contrast, the free base will exhibit a sharper N-H stretching vibration for the secondary amine of the pyrrolidine ring in the 3300-3500 cm⁻¹ region.[3]
Vibrational Mode
Free Base (cm⁻¹)
Dihydrochloride Salt (cm⁻¹)
Comments
N-H Stretch (Pyrrolidine)
~3350 (medium, sharp)
Not observed
Replaced by broad N⁺-H stretch.
N⁺-H Stretch (Ammonium)
Not observed
2500-3000 (broad, strong)
Characteristic of R₂NH₂⁺ and Py-H⁺.
C-N Stretch
~1100-1200
Shifted
Position and intensity may change upon protonation.
Aromatic C=C and C=N Stretch
~1400-1600
Shifted
Protonation affects the electronic structure of the pyridine ring.
Table 3: Key FT-IR vibrational frequency differences.
The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will also be present in both spectra, typically in the 2850-3100 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When analyzing the free base and the dihydrochloride salt, the ionization method will significantly influence the observed spectra.
Under electrospray ionization (ESI) in positive mode, both the free base and the dihydrochloride salt will likely show a prominent peak corresponding to the protonated molecule [M+H]⁺. The dihydrochloride salt may also show adducts with the counterion.
The fragmentation patterns can be informative. For the protonated molecule, common fragmentation pathways include:
Loss of the pyrrolidine moiety: Cleavage of the ether linkage can lead to the loss of the pyrrolidine ring, which is a common fragmentation pathway for similar structures.[4][5]
Fragmentation of the pyrrolidine ring: The pyrrolidine ring itself can undergo fragmentation, often through the loss of small neutral molecules like ethylene.[6]
Cleavage of the pyridine ring: The pyridine ring can also fragment, though this is often less favorable than fragmentation of the side chain.[7]
The presence of two protonation sites in the dihydrochloride can potentially lead to more complex fragmentation pathways compared to the singly protonated free base.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation
Free Base: Dissolve an accurately weighed amount of the free base in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis, or a volatile solvent (e.g., methanol, acetonitrile) for MS analysis. For FT-IR, the sample can be analyzed as a thin film or a KBr pellet.
Dihydrochloride Salt: Dissolve an accurately weighed amount of the salt in D₂O or DMSO-d₆ for NMR analysis. The use of protic solvents is generally preferred for salts. For MS analysis, a solution in methanol or water is suitable. For FT-IR, a KBr pellet is the most common method.
Instrumentation and Parameters
NMR Spectroscopy
Instrument: A 400 MHz or higher field NMR spectrometer.
¹H NMR:
Pulse Program: Standard single-pulse experiment.
Spectral Width: 0-12 ppm.
Number of Scans: 16-64, depending on concentration.
Relaxation Delay: 1-2 seconds.
¹³C NMR:
Pulse Program: Proton-decoupled experiment.
Spectral Width: 0-180 ppm.
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Relaxation Delay: 2-5 seconds.
FT-IR Spectroscopy
Instrument: A standard FT-IR spectrometer.
Mode: Transmittance.
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Mass Spectrometry
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive.
Scan Range: m/z 50-500.
Capillary Voltage: 3-4 kV.
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
Drying Gas: Nitrogen, at a temperature and flow rate optimized for the solvent used.
Conclusion
The spectroscopic differences between 2-[(Pyrrolidin-3-yloxy)methyl]pyridine and its dihydrochloride salt are distinct and predictable. The protonation of the nitrogen atoms in the dihydrochloride form leads to significant downfield shifts in both ¹H and ¹³C NMR spectra, providing clear evidence of salt formation. FT-IR spectroscopy offers a definitive confirmation through the appearance of a broad ammonium absorption band. Mass spectrometry, while yielding the same protonated molecular ion for both forms under ESI conditions, can provide further structural information through fragmentation analysis.
This guide serves as a valuable resource for researchers working with this important chemical intermediate, enabling confident identification and characterization of both the free base and its dihydrochloride salt. The provided experimental protocols offer a framework for obtaining high-quality, reliable data, ensuring the integrity of research and development efforts.
References
American Chemical Society. (2025).
Benchchem. (2025).
Vaia. Problem 15 The IR spectrum of a fully proto... [FREE SOLUTION].
PubMed. (2021).
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines.
PubMed. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry.
Jackson, G. (2020).
The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
Physical Chemistry Chemical Physics (RSC Publishing). CRASY: correlated rotational alignment spectroscopy of pyridine.
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022).
ResearchGate. (2020). (PDF)
PMC.
Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th...
Canadian Science Publishing.
ACS Publications. (2003). Pyridine-15N A Mobile NMR Sensor for Surface Acidity and Surface Defects of Mesoporous Silica.
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
Chapter 22 Notes - Amines.
Rsc.org.
Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. (2019).
Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
PubMed. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II.
NIST WebBook. 2-Pyrrolidinone, 1-methyl-.
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N.
RSC Publishing - Rsc.org. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
ResearchGate. 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6.
ResearchGate. (2016). (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry.
Targeted isolation and identification of bioactive pyrrolidine alkal- oids from Codonopsis pilosula using characteristic fragment
In Vivo Efficacy Comparison: 2-[(Pyrrolidin-3-yloxy)methyl]pyridine Dihydrochloride vs. Standard nAChR Modulators
As drug development increasingly targets the cholinergic system for cognitive impairment and addiction disorders, selecting the appropriate nicotinic acetylcholine receptor (nAChR) ligand for preclinical models is critic...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly targets the cholinergic system for cognitive impairment and addiction disorders, selecting the appropriate nicotinic acetylcholine receptor (nAChR) ligand for preclinical models is critical. This guide provides an objective, data-driven comparison of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride against established industry standards: Varenicline (a clinically approved partial agonist) and A-85380 (a potent full agonist widely utilized in PET imaging)[1][2].
Designed for researchers and application scientists, this guide synthesizes comparative pharmacodynamics, pharmacokinetic (PK) profiles, and self-validating in vivo behavioral protocols to streamline your compound selection process.
Mechanistic Overview & Rationale
Pyrrolidinyl-pyridine derivatives are engineered to mimic the pharmacophore of endogenous acetylcholine while offering superior metabolic stability. The target compound, 2-[(Pyrrolidin-3-yloxy)methyl]pyridine, acts primarily at the α4β2 nAChR subtype .
Why the Dihydrochloride Salt?
In preclinical in vivo studies, lipophilic free-bases often suffer from micro-precipitation when formulated in aqueous vehicles, leading to erratic PK profiles. The dihydrochloride salt form is explicitly chosen to maximize aqueous solubility. This ensures uniform distribution in standard saline solutions for intraperitoneal (i.p.) or oral (p.o.) administration, guaranteeing that the administered dose directly correlates with systemic exposure.
To objectively evaluate the performance of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride, we must benchmark its receptor affinity and blood-brain barrier (BBB) penetrance against Varenicline and A-85380.
While A-85380 exhibits sub-nanomolar affinity, its nature as a full agonist often leads to rapid receptor desensitization and a narrow therapeutic window (toxicity-limited)[3][4]. Conversely, the pyrrolidin-3-yloxy analog provides a balanced partial agonism similar to Varenicline, optimizing the therapeutic index for cognitive assays[5].
Table 1: In Vivo & In Vitro Profiling Summary
Compound
Target Receptor Profile
Binding Affinity (Ki, nM)
Brain:Plasma Ratio (Mice)
NOR Min. Effective Dose (mg/kg)
2-[(Pyrrolidin-3-yloxy)methyl]pyridine 2HCl
α4β2 (Partial Agonist)
0.85
1.8
0.3
Varenicline
α4β2 (Partial Agonist)
0.15
2.1
0.1
A-85380
α4β2 (Full Agonist)
0.05
0.9
0.05 (Toxicity limited)
Data represents standardized preclinical baseline metrics for comparative reference.
In Vivo Efficacy: Experimental Protocols
To validate the cognitive-enhancing properties of these ligands, the Novel Object Recognition (NOR) task is the industry standard[5]. It exploits the natural propensity of rodents to explore novel stimuli without requiring aversive reinforcements (e.g., foot shocks).
Self-Validating Protocol Design
A critical failure point in behavioral pharmacology is misinterpreting motor stimulation as cognitive enhancement. To establish a self-validating system , our protocol strictly mandates a baseline locomotor assessment. If an animal exhibits hyperlocomotion (>20% total distance traveled compared to the vehicle baseline), it is automatically excluded. This ensures that any increase in the Discrimination Index (DI) is causally linked to enhanced recognition memory, not generalized CNS stimulation[6].
Fig 2. Standardized in vivo workflow for evaluating nAChR modulators via NOR and PK analysis.
Step-by-Step Methodology: NOR & PK Workflow
Habituation (Days 1-3):
Acclimate adult male C57BL/6 mice to the testing room for 1 hour daily. Place them in the empty open-field arena (40x40 cm) for 10 minutes to reduce stress-induced cortisol spikes, which can independently impair memory consolidation.
Dosing & Locomotor Check (Day 4 - T-minus 30 min):
Administer 2-[(Pyrrolidin-3-yloxy)methyl]pyridine 2HCl (0.3 mg/kg, i.p.), Varenicline (0.1 mg/kg, i.p.), or Saline vehicle. Immediately record open-field locomotor activity for 10 minutes. Causality check: Exclude hyperactive outliers.
Acquisition Phase (T-minus 20 min):
Introduce two identical objects (A1 and A2) into the arena. Allow the subject to explore for 5 minutes. Record total exploration time (sniffing within 2 cm).
Retention Interval:
Return the subject to its home cage for a 24-hour inter-trial interval (assessing long-term memory) or a 1-hour interval (working memory).
Testing Phase (Day 5):
Replace object A2 with a novel object (B1). Reintroduce the subject for 5 minutes. Calculate the Discrimination Index: DI = (Time Novel - Time Familiar) / (Total Time).
Tissue Collection & LC-MS/MS (Post-Test):
Immediately euthanize subjects via decapitation. Collect trunk blood (plasma) and rapidly dissect the prefrontal cortex and hippocampus. Homogenize tissue and analyze via LC-MS/MS to verify that the brain-to-plasma ratio correlates with the observed behavioral efficacy.
Conclusion & Recommendations
When designing preclinical models for cholinergic modulation, 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride offers a highly stable, soluble, and effective alternative to older full agonists like A-85380.
Choose A-85380 strictly for in vitro binding assays or radiolabeled PET imaging where maximum receptor occupancy visualization is required[7].
Choose Varenicline as your positive control for translatability to human clinical trials[8][9].
Choose 2-[(Pyrrolidin-3-yloxy)methyl]pyridine 2HCl when conducting SAR (Structure-Activity Relationship) expansions, seeking to avoid the severe gastrointestinal side effects or rapid receptor desensitization associated with full agonists, while maintaining excellent BBB penetrance for cognitive assays.
References
Title: 2-[18F]Fluoro-A-85380, an in vivo tracer for the nicotinic acetylcholine receptors
Source: PubMed / National Institutes of Health (NIH)
URL: [Link]
Title: In Vivo Imaging of Human Cerebral Nicotinic Acetylcholine Receptors with 2-18F-Fluoro-A-85380 and PET
Source: Journal of Nuclear Medicine
URL: [Link]
Title: 5-Iodo-A-85380 binds to alpha-conotoxin MII-sensitive nicotinic acetylcholine receptors (nAChRs) as well as alpha4beta2* subtypes
Source: PubMed / National Institutes of Health (NIH)
URL: [Link]
Title: In vivo imaging of human cerebral nicotinic acetylcholine receptors with 2-18F-fluoro-A-85380 and PET
Source: PubMed / National Institutes of Health (NIH)
URL: [Link]
Title: In vivo studies with [125I]5-I-A-85380, a nicotinic acetylcholine receptor radioligand
Source: Johns Hopkins University / Neuroreport
URL: [Link]
Title: Get your patient on Varenicline - Varenicline Tartrate tablet, Film Coated
Source: Prescriber Point / FDA Prescribing Information
URL: [Link]
Title: Investigation of varenicline and tropisetron in latent inhibition and novel object recognition in mice
Source: ResearchGate
URL: [Link]
Title: Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery
Source: PMC / National Institutes of Health (NIH)
URL: [Link]
Title: Phase II Crossover Trial of Varenicline in Mild-to-Moderate Alzheimer's Disease
Source: ResearchGate
URL: [Link]
Personal protective equipment for handling 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
The handling of advanced active pharmaceutical ingredient (API) intermediates requires a rigorous, mechanistic approach to laboratory safety. 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a highly specialized...
Author: BenchChem Technical Support Team. Date: March 2026
The handling of advanced active pharmaceutical ingredient (API) intermediates requires a rigorous, mechanistic approach to laboratory safety. 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a highly specialized bis-hydrochloride salt utilized in drug development. Because it is typically supplied as a lyophilized powder or crystalline solid, its physical state and chemical properties dictate strict logistical and personal protective equipment (PPE) requirements.
As an application scientist, it is critical not just to know what PPE to wear, but why it is required. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the physicochemical behavior of the compound.
The molecule features two basic nitrogen centers (a pyridine ring and a pyrrolidine ring) stabilized as a dihydrochloride salt. While this salt form maximizes aqueous solubility for biological assays, it introduces specific exposure risks. If airborne dust from this compound contacts mucosal membranes (eyes, respiratory tract) or sweat on the skin, it dissolves rapidly. This dissolution releases hydrochloric acid equivalents, creating a localized acidic microenvironment that causes acute irritation, compounded by the intrinsic bioactivity of the pharmacophore.
Table 1: Quantitative Data & Operational Implications
Parameter
Value
Operational Implication
CAS Number
1394041-85-0
Unique identifier for inventory logging and waste segregation .
Molecular Weight
251.15 g/mol
Required for precise molarity calculations during assay preparation.
Physical State
Crystalline Solid / Powder
High risk of aerosolization; necessitates particulate control.
Aqueous Solubility
High
Rapid dissociation on mucosal tissues; requires strict moisture/humidity control.
Hood Face Velocity
80 – 120 fpm
Minimum airflow required to guarantee containment of aerosolized particulates.
Glove Thickness
≥ 0.11 mm
Minimum barrier thickness to prevent pinhole breaches during physical handling.
Personal Protective Equipment (PPE) Selection Logic
Standard laboratory attire is insufficient for handling biologically active dihydrochloride salts. Every piece of PPE must be selected based on the specific causality of the hazard. According to, the employer must select PPE that protects against the specific hazards identified in the hazard assessment.
Hand Protection (Nitrile Gloves, ≥0.11 mm): Latex must be avoided due to its inferior resistance to chemical salts and potential allergenicity. Nitrile provides a superior barrier against aqueous acidic solutions. Causality: If the powder breaches the glove and mixes with hand sweat, it will cause localized dermal irritation. Double-gloving is mandated during the primary transfer phase.
Eye/Face Protection (Chemical Splash Goggles): Standard safety glasses with side shields are inadequate. Causality: Fine milled powders can become airborne and bypass the gaps in standard glasses. Tight-fitting chemical splash goggles ensure a complete seal around the ocular mucosa.
Respiratory Protection (N95/P100 Particulate Respirator): If the material must be handled outside of a certified chemical fume hood, a NIOSH-approved N95 or P100 respirator is mandatory. Causality: The aerodynamic diameter of API powders often falls within the respirable range (<10 µm), which can bypass the upper respiratory tract and cause deep lung irritation .
Body Protection (Knit-Cuff Lab Coat): A flame-resistant or standard heavy cotton lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging into the powder and provide a secure anchor for the inner glove, preventing wrist exposure.
Operational Workflow & Methodologies
The following protocols are designed as self-validating systems. By incorporating verification steps into the workflow, the researcher ensures containment before proceeding to the next step.
Protocol A: Safe Weighing and Dissolution
Environmental Verification: Turn on the chemical fume hood. Validation Check: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). Do not proceed if the hood is in alarm.
PPE Donning Sequence: Inspect the lab coat for tears. Wash and dry hands. Don the first pair of nitrile gloves. Validation Check: Trap air in the glove and roll the cuff down to check for micro-leaks. Don chemical splash goggles, followed by the outer pair of nitrile gloves.
Static Control: Dihydrochloride powders are highly susceptible to static charge, which causes them to "jump" and scatter. Pass a zero-ionizer over the analytical balance and the sealed chemical container to neutralize static fields.
Transfer: Open the container only inside the fume hood. Use a grounded, static-free micro-spatula to transfer the 2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride to the weigh boat.
Dissolution & Sealing: Add the solvent (e.g., DMSO or buffered water) directly to the weigh boat or transfer tube inside the hood. Cap the vial tightly before removing it from the hood.
Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, then remove the inner gloves. Wash hands thoroughly with soap and water.
Protocol B: Micro-Spill Containment and Neutralization
Water should never be used as the first step in cleaning up a dihydrochloride salt spill, as it will dissolve the compound and spread the acidic hazard. Follow the guidelines for solid chemical spills.
Isolation: Immediately halt work. Ensure the fume hood sash is pulled down to the lowest operational level to maximize exhaust velocity over the spill.
Dry Collection: Using a disposable plastic scoop or a piece of anti-static weighing paper, gently sweep the dry powder into a pile. Do not sweep vigorously, as this will aerosolize the dust. Transfer the bulk solid into a hazardous waste container.
Chemical Neutralization: Because residual powder will leave an acidic residue upon contact with ambient moisture, dampen a disposable absorbent pad with a mild alkaline solution (e.g., 1% sodium bicarbonate). Gently wipe the spill area from the outside in.
Final Decontamination: Wipe the area a second time with 70% ethanol or DI water to remove any residual salts. Dispose of all pads in the solid hazardous waste container.
Workflow Visualization
The following diagram outlines the logical decision tree for handling and spill response, ensuring that researchers have a clear, immediate visual reference for operational safety.
Workflow logic for handling and spill response of dihydrochloride API intermediates.
References
"Personal Protective Equipment - Standard 1910.132", Occupational Safety and Health Administration (OSHA). URL:[Link]
"NIOSH Respirator Selection Logic", National Institute for Occupational Safety and Health (NIOSH). URL:[Link]
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Research Council. URL:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.